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  • Product: 3H-1,2,4-Dithiazol-5-amine
  • CAS: 875826-59-8

Core Science & Biosynthesis

Foundational

The 3H-1,2,4-Dithiazol-5-amine Scaffold: Structural Dynamics and Applications in Oligonucleotide Phosphorothioate Synthesis

Executive Summary The 3H-1,2,4-dithiazol-5-amine heterocyclic core represents a critical structural motif in modern synthetic chemistry and drug development. While the unmodified scaffold serves as a foundation for vario...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3H-1,2,4-dithiazol-5-amine heterocyclic core represents a critical structural motif in modern synthetic chemistry and drug development. While the unmodified scaffold serves as a foundation for various biologically active derivatives, its thione derivative—3-amino-1,2,4-dithiazole-5-thione (ADTT) , commonly known as Xanthane Hydride—has revolutionized the scalable manufacturing of antisense oligonucleotides[1].

As therapeutic oligonucleotides increasingly rely on phosphorothioate (PS) backbones to resist nuclease degradation in vivo, the demand for highly efficient, non-oxidizing sulfur-transfer reagents has surged. This technical whitepaper dissects the structural properties, mechanistic causality, and self-validating experimental workflows associated with the 3H-1,2,4-dithiazol-5-amine scaffold, providing researchers with an authoritative guide to maximizing its utility in solid-phase synthesis and beyond.

Physicochemical Profiling & Structural Dynamics

The 1,2,4-dithiazole ring is characterized by the presence of two adjacent sulfur atoms and one nitrogen atom within a five-membered planar system. The 5-amino derivative exhibits complex tautomerism between the amino (-NH₂) and imino (=NH) forms[2]. Spectroscopic evidence (NMR and IR) and X-ray crystallography confirm that the amino-thione form is the predominant tautomer in solution, which significantly dictates its reactivity profile[2].

Table 1: Physicochemical Properties of 3-Amino-1,2,4-dithiazole-5-thione (ADTT)
PropertyValue / Description
CAS Number 6846-35-1[3]
Molecular Formula C₂H₂N₂S₃[3]
Molecular Weight 150.25 g/mol [4]
Appearance Yellow to brown crystalline powder[3]
Solubility Profile Highly soluble in Pyridine and DMF; slightly soluble in pure Acetonitrile.
Primary Application Sulfur-transfer reagent for oligonucleotide phosphorothioates[1].

Mechanistic Causality in Sulfur-Transfer Reactions

In the solid-phase synthesis of phosphorothioate oligonucleotides via the phosphoramidite method, the oxidation step is replaced by a sulfurization step. Historically, the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) was the industry standard. However, the causality behind the modern shift toward ADTT lies in the nature of their respective reaction byproducts.

The Causality of Reagent Selection: When the Beaucage reagent transfers sulfur, it generates 3H-2,1-benzoxathiolan-3-one-1-oxide. This byproduct is a potent oxidizing agent. If contact times are not strictly controlled, this byproduct competes with the sulfurization process, oxidizing the phosphorus(III) intermediate into an unwanted phosphodiester (PO) linkage[2].

Conversely, ADTT operates via a fundamentally different mechanism. The reaction pathway involves an initial nucleophilic attack of the phosphorus(III) center at the sulfur atom adjacent to the thiocarbonyl group of ADTT. This forms a highly ordered phosphonium intermediate (evidenced by a highly negative entropy of activation, ΔS≠ ≈ −114 J/mol·K). This intermediate subsequently decomposes via unimolecular carbon–sulfur bond fission to yield the desired phosphorothioate and thiocarbamoyl isothiocyanate . Because this byproduct is strictly non-oxidizing, ADTT eliminates the risk of phosphodiester impurities, consistently yielding >99.5% sulfurization efficiency[5].

Mechanism PIII Phosphorus(III) (Phosphite) Intermediate Phosphonium Intermediate PIII->Intermediate Nucleophilic Attack ADTT ADTT (Xanthane Hydride) ADTT->Intermediate S-Transfer Product Phosphorothioate Product Intermediate->Product C-S Bond Fission Byproduct Thiocarbamoyl Isothiocyanate Intermediate->Byproduct Leaving Group

Mechanism of phosphite sulfurization by ADTT via a phosphonium intermediate.

Table 2: Comparison of Sulfur-Transfer Reagents
ParameterADTT (Xanthane Hydride)Beaucage Reagent
Sulfurization Efficiency >99.5%[5]~99.0%
Byproduct Nature Thiocarbamoyl isothiocyanate (Non-oxidizing)Oxathiaphospholane derivative (Oxidizing)[2]
PO Impurity Risk Extremely LowModerate (Requires precise timing)
Cost at Scale Highly economical (Bulk availability)[5]Expensive

Self-Validating Experimental Workflow: Automated Solid-Phase Synthesis

To leverage ADTT effectively, the experimental protocol must be designed as a self-validating system where each step contains internal quality control checks.

Phase 1: Reagent Preparation & Solvent Causality
  • Step 1: Prepare a 0.02 M solution of ADTT.

  • Causality of Solvent Choice: Do not use pure acetonitrile. ADTT is poorly soluble in neat acetonitrile due to strong intermolecular hydrogen bonding. Dissolve ADTT in a 9:1 (v/v) mixture of Acetonitrile/Pyridine . The pyridine acts as a Lewis base, disrupting the hydrogen bonds of the primary amine on the dithiazole ring. This ensures complete dissolution, preventing catastrophic microfluidic line blockages in the automated synthesizer while maintaining rapid reaction kinetics.

Phase 2: The Iterative Synthesis Cycle

Configure the DNA/RNA synthesizer for the following cycle per nucleotide addition:

  • Detritylation: Wash the Solid Support (CPG) with 3% Trichloroacetic acid (TCA) in dichloromethane.

    • Self-Validation Check: Route the effluent through a UV-Vis flow cell. Monitor the absorbance of the dimethoxytrityl (DMT) cation at 498 nm. A consistent peak area integral across cycles confirms quantitative deprotection.

  • Coupling: Deliver 0.1 M Phosphoramidite monomer and 0.25 M 5-Ethylthio-1H-tetrazole (ETT) activator.

  • Sulfurization: Inject the 0.02 M ADTT solution. Allow a contact time of 2 to 3 minutes.

    • Causality: The highly negative entropy of activation requires sufficient residence time for the bimolecular association step to reach completion.

  • Capping: Flush with Acetic anhydride and N-methylimidazole (NMI) to cap unreacted 5'-hydroxyls, preventing deletion sequences (n-1 impurities).

Workflow Start Solid Support (CPG) Detrit 1. Detritylation (TCA in DCM) Start->Detrit Couple 2. Coupling (Phosphoramidite + Activator) Detrit->Couple Sulfur 3. Sulfurization (ADTT in Pyridine/MeCN) Couple->Sulfur Cap 4. Capping (Ac2O / NMI) Sulfur->Cap Cap->Detrit Next Cycle Cleave 5. Cleavage & Deprotection Cap->Cleave Final Step

Iterative solid-phase synthesis cycle for oligonucleotide phosphorothioates.

Phase 3: Cleavage and Final Validation
  • Step 5: Cleave the synthesized oligonucleotide from the CPG using concentrated aqueous ammonia at 55°C for 15 hours.

  • Self-Validation Check (³¹P NMR): Analyze the crude product via ³¹P NMR spectroscopy. A singular, dominant peak cluster around 55–56 ppm confirms the integrity of the phosphorothioate backbone. The absence of peaks at -1 to 1 ppm validates that the non-oxidizing nature of ADTT successfully prevented phosphodiester formation.

Emerging Biological and Therapeutic Implications

Beyond its utility as a synthetic reagent, the 3H-1,2,4-dithiazol-5-amine structural motif exhibits direct biological activity. Recent pharmacological profiling indicates that 3-amino-1,2,4-dithiazole-5-thione interacts with the mammalian dopamine system and exhibits distinct antineoplastic properties[3].

Mechanistically, the compound inhibits the proliferation of cancer cells by acting as an electrophile, reacting with nucleophilic sites on cancer cell DNA to halt cellular division[3]. Furthermore, it has been shown to inhibit fatty acid synthesis. In aqueous biological systems, the compound can hydrolyze into acid conjugates that react with endogenous nitrite ions to form nitrosothiols[3]. Because nitrosothiols are critical signaling molecules implicated in inflammatory pathways (such as those in asthma and cystic fibrosis), the 1,2,4-dithiazole scaffold is currently being investigated as a modulator for inflammatory and oncological targets[3].

References

  • Tang, J.-Y., Han, Y., Tang, J. X., & Zhang, Z. (2000). "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent." Organic Process Research & Development, ACS Publications. 1

  • Hanusek, J., Russell, M. A., Laws, A. P., Jansa, P., Atherton, J. H., Fettes, K., & Page, M. I. (2007). "Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride)." Organic & Biomolecular Chemistry, RSC Publishing.

  • CymitQuimica. "CAS 6846-35-1: Amino-3H-1,2,4-dithiazole-3-thione - Biological Properties and Applications." 3

  • Tokyo Chemical Industry (TCI). "Xanthane Hydride | 6846-35-1 - Product Highlights and Solvent Conditions."

Sources

Exploratory

Rational Synthesis and Mechanistic Pathways of 3H-1,2,4-Dithiazol-5-amine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The 1,2,4-dithiazole scaffold, specifically the 3H-1,2,4-dithiazol-5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 1,2,4-dithiazole scaffold, specifically the 3H-1,2,4-dithiazol-5-amine core, represents a privileged heterocyclic structure in medicinal chemistry and materials science. Compounds containing this moiety are deployed as potent anticonvulsants, antimicrobial agents, and highly efficient sulfurizing agents for the solid-phase synthesis of oligonucleotide phosphorothioates[1][2].

Synthesizing the 1,2,4-dithiazole ring presents a unique thermodynamic challenge: the formation of a stable disulfide (S–S) bond within a five-membered conjugated system. As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the causality behind precursor selection, oxidant choice, and thermodynamic controls, providing a self-validating framework for synthesizing 3H-1,2,4-dithiazol-5-amine derivatives.

Mechanistic Principles of S–S Cyclization

The fundamental logic driving the formation of the 1,2,4-dithiazole ring is the oxidative cyclization of linear thio-precursors. The thermodynamic sink of this reaction is the formation of the 1,2,4-dithiazolium cation (often referred to as a thiuret salt). This cation features a fully delocalized π -electron system, analogous to the tropylium cation, where the positive charge is highly stabilized by the electron-donating amino groups at the 3- and 5-positions[3].

The Role of Electrophilic Oxidants

Dithiobiurets serve as the primary linear precursors. The cyclization is initiated by an electrophilic oxidant (e.g., I2​ , Br2​ , or H2​O2​ ). The oxidant attacks the highly nucleophilic thione sulfur, generating a transient sulfenyl halide intermediate. The spatial proximity of the second sulfur atom facilitates a rapid intramolecular nucleophilic attack, expelling the halide leaving group and closing the ring[3]. Subsequent deprotonation by a weak base yields the neutral 3H-1,2,4-dithiazol-5-amine.

Mechanism Step1 Dithiobiuret Precursor Step2 Electrophilic Halogenation (Sulfenyl Halide Formation) Step1->Step2 + X2 (Oxidant) Step3 Intramolecular Attack (S-S Bond Formation) Step2->Step3 - HX Step4 3,5-Diamino-1,2,4-Dithiazolium Intermediate Step3->Step4 Cyclization Step5 Deprotonation to 3H-1,2,4-Dithiazol-5-amine Step4->Step5 + Base

Fig 1. Mechanistic electron flow for oxidative S-S bond formation.

Strategic Synthesis Pathways

Depending on the stability of the target substituents, three primary pathways are utilized to access the core structure.

SynthesisRoutes A Dithiobiurets D Oxidative Cyclization (I2, H2O2) A->D B 1,3-Dichloro-2-azaprop- 2-eniminium Salts E In situ Oxidation B->E C Ammonium Thiocyanate F Acid Condensation (HCl) C->F G 3H-1,2,4-Dithiazol- 5-amine Core D->G E->G F->G

Fig 2. Divergent synthesis pathways yielding the 3H-1,2,4-dithiazol-5-amine core.

Pathway A: Direct Oxidative Cyclization

This is the standard route for stable dithiobiurets. The S–S bond is forged using hydrogen peroxide or halogens. The causality behind using H2​O2​ in acidic media is to ensure the amine groups remain protonated, preventing unwanted N-oxidation while directing the electrophile exclusively to the soft sulfur centers[1].

Pathway B: In Situ Assembly via C–N–C Synthons

Highly substituted (e.g., 1,1,5,5-tetrasubstituted) dithiobiurets are frequently unstable and prone to spontaneous decomposition[3]. To circumvent this, 1,3-dichloro-2-azaprop-2-eniminium salts are deployed as highly reactive C–N–C synthons. When reacted with thiocyanates, they form the dithiobiuret framework transiently in situ, which immediately undergoes oxidative closure, trapping the unstable intermediate into the stable aromatic 1,2,4-dithiazolium ring[3].

Pathway C: Acid-Catalyzed Condensation (Xanthane Hydride Route)

For the synthesis of 5-amino-1,2,4-dithiazole-3-thione (Xanthane Hydride, a direct analog), ammonium thiocyanate is polymerized via acid catalysis. Historically, sulfuric acid was used, but modern protocols dictate the use of concentrated hydrochloric acid. Causality: HCl exerts less oxidative pressure on the environment than H2​SO4​ , preventing the degradation of the sulfur species and allowing the final product to be purified to an analytically pure grade much easier[4].

Quantitative Pathway Comparison

The table below summarizes the operational parameters and yields for the three primary pathways, allowing researchers to select the optimal route based on precursor stability.

Synthesis PathwayPrimary PrecursorReagents / CatalystOptimal Temp (°C)Expected Yield (%)Key Mechanistic Advantage
Direct Oxidation Dithiobiuret H2​O2​ / HCl or I2​ 20–2570–85High atom economy; mild oxidative conditions.
C-N-C Synthon 1,3-Dichloro-2-azaprop-2-eniminiumPhNCS, Xylene140–150~83Bypasses the isolation of unstable tetrasubstituted intermediates.
Acid Condensation Ammonium Thiocyanate37% HCl (aq)5–1568–72Highly scalable; avoids oxidative side-reactions.

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the S–S bond has successfully formed before proceeding to downstream applications.

Protocol 1: Synthesis via 1,3-Dichloro-2-azaprop-2-eniminium Salts[3]

Target: 3-phenyl-3H-1,2,4-dithiazol-5-amine derivatives.

  • Preparation: Suspend 1,3-dichloro-2-azaprop-2-eniminium salt (22 mmol) and phenyl isothiocyanate (PhNCS, 38 mmol) in 10 mL of anhydrous xylene.

  • Thermal Activation: Heat the mixture in an oil bath to 140–150 °C for exactly 1 hour. Causality: The high temperature is required to overcome the activation energy of the transient dithiobiuret formation, driving the equilibrium toward the thermodynamically stable cyclized product.

  • Isolation: Allow the reaction to cool to room temperature. A deep yellow crystalline mass will precipitate.

  • Purification: Collect the mass by vacuum filtration, wash thoroughly with diethyl ether ( Et2​O ) to remove unreacted PhNCS, and dry under vacuum. Recrystallize from glacial acetic acid (AcOH).

  • Self-Validation Checkpoint:

    • Visual: The shift to a deep yellow crystal indicates extended conjugation.

    • Analytical: Perform LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the cyclized mass. The absence of a peak at [M+2H]+ confirms complete S–S bond formation.

Protocol 2: Acid-Catalyzed Synthesis of 5-amino-1,2,4-dithiazole-3-thione[4]

Target: Xanthane Hydride (Core analog).

  • Precursor Dissolution: Dissolve 200 g (2.6 mol) of analytically pure ammonium thiocyanate in 150 mL of deionized water.

  • Thermal Control (Critical Step): Cool the reaction vessel to 5 ± 2 °C using an ice-water bath. Causality: If the temperature exceeds 20 °C, the yield plummets to 40% and sulfur content is lost due to thermal degradation of the thiocyanic acid polymer.

  • Acidification: Add 200 mL of concentrated hydrochloric acid (37%) dropwise over 2 hours under vigorous continuous stirring.

  • Maturation: Maintain the mixture at 5–15 °C for 5 hours, then allow it to stand at 20 ± 2 °C for 12 hours to ensure complete precipitation of the yellow product.

  • Isolation: Filter the yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry in a vacuum desiccator over phosphoric anhydride ( P2​O5​ ).

  • Self-Validation Checkpoint:

    • Elemental Analysis: Calculate expected values (C: 16.0%, H: 1.3%, N: 18.6%, S: 64.0%). A sulfur content drop below 63% indicates thermal degradation during step 2, necessitating a protocol restart.

References

  • Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles Thieme Connect
  • Alkylphenol derivatives of the polymer of thiocyanic acid and 5-amino-1,2,4-dithiazole-3-thione as an effective additives to fuels SciSpace
  • Synthesis, Anticonvulsant, Antimicrobial and Analgesic activity of Novel 1,2,4-Dithiazoles N
  • 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III)

Sources

Foundational

Chemical Reactivity and Therapeutic Applications of 3H-1,2,4-Dithiazol-5-amine: A Comprehensive Technical Guide

Executive Summary As drug development pivots toward stimuli-responsive therapeutics, the 3H-1,2,4-dithiazol-5-amine scaffold has emerged as a critical structural motif. Historically recognized as a versatile intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward stimuli-responsive therapeutics, the 3H-1,2,4-dithiazol-5-amine scaffold has emerged as a critical structural motif. Historically recognized as a versatile intermediate in the synthesis of complex heterocycles, this compound and its derivatives (such as 3-oxo and 3-thioxo analogs) are now at the forefront of cardiovascular pharmacology as highly controlled, thiol-triggered hydrogen sulfide (H2S) and carbonyl sulfide (COS) donors. This whitepaper dissects the core chemical reactivity, structural dynamics, and experimental workflows required to harness 1,2,4-dithiazoles in advanced chemical synthesis and drug discovery.

Structural Dynamics and Electronic Properties

The fundamental reactivity of 3H-1,2,4-dithiazol-5-amine is dictated by its unique heterocyclic architecture, comprising a disulfide (S-S) linkage adjacent to a nitrogen-containing conjugated system.

When protonated or alkylated, the core transitions into a 1,2,4-dithiazolium salt . Crystallographic analyses reveal that this salt forms a planar ring characterized by a fully delocalized π -electron system, analogous to the tropylium cation[1]. The positive charge is not localized; rather, it is distributed across the N–C–N–C–N chain and the sulfur atoms, stabilized by the electron-donating primary amine at the 5-position[1]. This pseudo-aromatic stabilization shortens the bond lengths between the ring atoms and exocyclic substituents, providing thermodynamic stability while simultaneously leaving the S-S bond primed for targeted nucleophilic cleavage[1].

Core Chemical Reactivity Mechanisms

Electrophilic/Nucleophilic Annulation (Heterocycle Synthesis)

The primary amine at the 5-position and the adjacent ring nitrogen act as potent bis-nucleophiles.

  • Aminomethylation: The reaction of 5-amino-1,2,4-dithiazole-3-thione (xanthane hydride) with an RNH2​ –HCHO system yields fused polycyclic structures, specifically 3,7-dihydro-5H-[1,2,4]-dithiazolo[4,3-a][1,3,5]triazines[2].

  • Isothiocyanate Condensation: Condensation of N-aryl-3-imino-3H-1,2,4-dithiazol-5-amines with aryl isothiocyanates at elevated temperatures drives the formation of fully conjugated heterapentalenes (e.g., 1,6,6a λ4 -trithia-3,4-diazapentalene-2,5-diamines)[1].

Thiol-Triggered S-S Cleavage (H2S/COS Donation)

In medicinal chemistry, the 1,2,4-dithiazole ring is engineered as a stimuli-responsive gasotransmitter donor[3]. The mechanism is initiated by the nucleophilic attack of an endogenous thiol (e.g., glutathione [GSH] or cysteine) on the sterically accessible sulfur atom of the S-S bond. This attack triggers a ring-opening cascade. Depending on the C3 substitution, the intermediate decomposes to directly release H2S, or it releases COS, which is subsequently hydrolyzed by ubiquitous carbonic anhydrase to yield H2S[3]. This controlled release mitigates the toxicity associated with burst-release donors like NaHS[4].

G A 3H-1,2,4-Dithiazol-5-amine Core C S-S Bond Cleavage Intermediate A->C Nucleophilic Attack B Endogenous Thiols (e.g., GSH, Cys) B->C Trigger D H2S / COS Release C->D Hydrolysis/Reduction E Amide / Nitrile Byproducts C->E Rearrangement

Fig 1: Mechanism of thiol-triggered S-S bond cleavage and subsequent H2S release.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Synthesis of Heterapentalenes via Isothiocyanate Condensation

Objective: Synthesize N,N′-diphenyl-1,6,6a λ4 -trithia-3,4-diazapentalene-2,5-diamine. Causality & Insight: Xylene is selected as the solvent because its high boiling point accommodates the 140–150°C required to overcome the activation energy barrier for the insertion of the isothiocyanate into the dithiazole framework[1]. The resulting delocalized π -electron system is highly stable, driving the thermodynamic favorability of the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 22 mmol of 3-imino-N-phenyl-3H-1,2,4-dithiazol-5-amine and 38 mmol of phenyl isothiocyanate in 10 mL of anhydrous xylene. (Note: Excess isothiocyanate drives the equilibrium toward the annulated product).

  • Thermal Activation: Heat the mixture to 140–150°C (bath temperature) under an inert argon atmosphere for exactly 1 hour[1].

  • Crystallization: Cool the reaction mixture gradually to room temperature to induce crystallization.

  • Purification: Filter the deep yellow crystalline mass and wash extensively with diethyl ether ( Et2​O ) to remove unreacted isothiocyanate and xylene[1].

  • Self-Validation Check: The reaction is self-indicating; the transition to a deep yellow crystalline mass signifies the extension of the conjugated π -system. Validate purity via melting point (target: 222–224°C)[1]. If the melting point is depressed, recrystallize from glacial acetic acid.

Protocol 2: In Vitro Thiol-Triggered H2S Release Quantification

Objective: Measure the H2S release kinetics of 3H-1,2,4-dithiazol-5-amine derivatives. Causality & Insight: Relying solely on the standard methylene blue (MB) assay can yield false positives due to thiol-induced side reactions. We utilize a dual-validation system coupling MB absorbance with a highly specific fluorescent probe (e.g., WSP-1) to ensure absolute trustworthiness of the release kinetics[4].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 100 μ M solution of the dithiazole derivative in PBS (pH 7.4) containing 10% DMSO to ensure complete solubility.

  • Trigger Initiation: Initiate the release cascade by adding L-cysteine or GSH to a final concentration of 1 mM (simulating intracellular thiol levels)[3].

  • Incubation: Incubate at 37°C in a sealed, gas-tight microplate to prevent H2S volatilization.

  • Trapping & Detection: At predefined intervals (0, 10, 30, 60, 120 mins), transfer aliquots to a detection buffer containing zinc acetate (to trap H2S as ZnS), followed by N,N -dimethyl-p-phenylenediamine sulfate and FeCl3​ (for MB generation).

  • Quantification: Measure absorbance at 670 nm.

  • Self-Validation Check: Cross-reference the MB absorbance curve with the fluorescence emission of a parallel WSP-1 assay (Ex: 465 nm, Em: 515 nm). A linear correlation ( R2>0.95 ) between the two datasets confirms that the detected signal is exclusively derived from H2S release, ruling out assay interference[4].

Quantitative Data: Reactivity Profiles

The table below summarizes the substituent effects on the reactivity and reaction yields of various 1,2,4-dithiazole derivatives.

Substrate (1,2,4-dithiazole derivative)Reagent / TriggerReaction TypeMajor ProductYield / OutcomeRef
5-Amino-1,2,4-dithiazole-3-thione RNH2​
  • HCHO
AminomethylationDithiazolo[4,3-a][1,3,5]triazineLow yield (Complex mixture)[2]
3-Imino-N-phenyl-3H-1,2,4-dithiazol-5-amine Phenyl isothiocyanateAnnulation (140°C)Heterapentalene (R1=R2=Ph)83%[1]
3-Imino-N-(4-MeOC6H4)-... 4-MeOC6H4-NCSAnnulation (140°C)Heterapentalene (R1=R2=4-OMePh)66%[1]
3-Oxo-3H-1,2,4-dithiazol-5-yl hybrid L-Cysteine (1 mM)S-S CleavageCOS H2S + AmideSustained H2S release ( t1/2​≈ 45 min)[3]

Biological Integration & Downstream Signaling

The controlled release of H2S from the 1,2,4-dithiazole core has profound implications in cardiovascular pharmacology. Once released, H2S acts as a potent endogenous gasotransmitter. It directly targets and regulates the redox state of soluble guanylyl cyclase (sGC), synergizing with sGC stimulators to exponentially increase cyclic guanosine monophosphate (cGMP) levels[3]. Concurrently, H2S derived from these donors activates the SIRT1 signaling pathway, which mitigates hypoxia-induced oxidative stress and protects mitochondrial integrity during myocardial ischemia[4].

G H2S Controlled H2S Release (From Dithiazole Core) sGC Soluble Guanylyl Cyclase (sGC) Activation H2S->sGC SIRT1 SIRT1 Pathway Activation H2S->SIRT1 cGMP cGMP Upregulation sGC->cGMP Mito Mitochondrial Protection SIRT1->Mito Effect Cardioprotection & Vasorelaxation cGMP->Effect Mito->Effect

Fig 2: Downstream cardioprotective signaling pathways activated by H2S donation.

References

  • Title : Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione) Source : Russian Journal of General Chemistry / ResearchGate URL : 2

  • Title : Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles Source : Science of Synthesis / Thieme Connect URL : 1

  • Title : Discovery of SIRT1-Activating Hydrogen Sulfide Donating Derivatives for Efficient Resistant of Myocardial Ischemic Injury Source : Journal of Medicinal Chemistry / ACS Publications URL : 4

  • Title : Discovery of a Novel COS/H2S-Donor Hybridized sGC Stimulator for Alleviating Isoproterenol-Induced Myocardial Fibrosis Source : Journal of Medicinal Chemistry / ACS Publications URL : 3

Sources

Exploratory

The Application Scientist's Guide to CAS 6846-35-1 (ADTT): Physicochemical Data and Phosphorothioate Synthesis Workflows

As the therapeutic landscape shifts from traditional small molecules to advanced genetic medicines—such as antisense oligonucleotides (ASOs), siRNA, and DNA thioaptamers—the chemical stability of the nucleic acid backbon...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape shifts from traditional small molecules to advanced genetic medicines—such as antisense oligonucleotides (ASOs), siRNA, and DNA thioaptamers—the chemical stability of the nucleic acid backbone is paramount. Unmodified phosphodiester (PO) linkages are rapidly degraded by endogenous nucleases. To circumvent this, the industry relies on the phosphorothioate (PS) modification, where a non-bridging oxygen atom is replaced by sulfur[1].

In my experience as an Application Scientist overseeing high-throughput oligonucleotide synthesizers, the choice of sulfurizing reagent dictates not only the purity of the final active pharmaceutical ingredient (API) but also the operational uptime of the synthesis platform. CAS 6846-35-1 , chemically known as 3-Amino-1,2,4-dithiazole-5-thione (ADTT) or Xanthane Hydride, has emerged as a superior sulfur-transfer agent[2].

This whitepaper provides an in-depth technical analysis of ADTT, detailing its physicochemical properties, mechanistic advantages, and a self-validating experimental protocol for solid-phase oligonucleotide synthesis (SPOS).

Physicochemical Properties and Synthesis Causality

Understanding the physical data of ADTT is critical for optimizing automated synthesis workflows. Reagent crystallization in micro-fluidic lines is a notorious failure point in SPOS; therefore, the solubility and molecular weight of the sulfurizing agent directly inform solvent selection and concentration limits[3].

Table 1: Quantitative Physicochemical Data of CAS 6846-35-1

PropertyValueCausality / Relevance to Synthesis Workflow
Molecular Formula C2H2N2S3[3]Determines stoichiometric calculations for molar equivalents during coupling.
Molecular Weight 150.25 g/mol [3]Low MW allows for high-molarity solutions without inducing viscosity issues in synthesizer lines.
Appearance Pale yellow to reddish-yellow powder[4]Acts as a colorimetric indicator of reagent health; severe darkening indicates unwanted oxidation.
Solubility High in Pyridine and AcetonitrilePrevents precipitation in automated synthesizer lines, a major advantage over older reagents[4].
Storage Room temp or 4°C, protect from light[5]Ensures long-term stability of the reactive dithiazole ring system.

Mechanistic Insights: The Case for ADTT

During the standard phosphoramidite cycle, the coupling of a nucleoside monomer yields a highly reactive, yet unstable, phosphite triester (P^III) intermediate. To form the desired PS linkage, a sulfurizing agent must efficiently donate a sulfur atom to oxidize the phosphorus center to a stable P^V=S state.

Historically, the industry standard was the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide)[1]. However, Beaucage reagent is prone to generating oxidizing by-products (such as 3H-2,1-benzoxathiolan-3-one 1-oxide). These by-products inadvertently oxidize the phosphite triester back to a standard phosphodiester (PO) linkage, reducing the overall PS purity and compromising the nuclease resistance of the therapeutic[6].

ADTT circumvents this critical flaw. It acts as a highly efficient sulfur donor without yielding oxidizing substances, carbon disulfide, or cyanamide as secondary reaction products[4]. Furthermore, ADTT was introduced as a highly cost-effective alternative to both Beaucage reagent and EDITH, making it ideal for large-scale API manufacturing[1].

Mechanism P3 Phosphite Triester (Reactive P^III) Intermediate Phosphonium Intermediate P3->Intermediate Nucleophilic Attack ADTT ADTT (CAS 6846-35-1) Sulfur Donor ADTT->Intermediate S-Transfer P5 Phosphorothioate (Stable P^V=S) Intermediate->P5 Desulfurization of ADTT

Fig 1. Logical flow of the sulfur transfer mechanism from ADTT to the phosphite center.

Experimental Protocol: Self-Validating Sulfurization Workflow

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates inline monitoring and post-synthesis analytical checks to ensure the causality of each step translates to a >99% sulfurization efficiency[7].

Step 1: Reagent Preparation (The "Why")
  • Action: Prepare a 100 mM solution of ADTT in a solvent mixture of Acetonitrile and Pyridine (2:3, v/v)[8].

  • Causality: Pyridine acts as a mild nucleophilic catalyst, activating the phosphite triester for nucleophilic attack on the sulfur atom of ADTT. Acetonitrile maintains solvent compatibility with the rest of the phosphoramidite cycle, preventing line blockages.

Step 2: Coupling
  • Action: Deliver the phosphoramidite monomer and activator (e.g., 5-ethylthio-1H-tetrazole) to the solid support (CPG)[8].

  • Causality: This step forms the required phosphite triester (P^III) intermediate.

Step 3: Sulfurization (The Core Mechanism)
  • Action: Introduce the ADTT solution to the synthesis column. Allow a strict contact time of 1 to 2 minutes[7].

  • Causality: The rapid kinetics of ADTT ensure complete sulfur transfer within 2 minutes. Extended exposure is unnecessary and increases cycle time without added benefit. Because ADTT does not generate oxidizing by-products, the risk of PO reversion is mitigated[4].

Step 4: Inline Wash and Validation
  • Action: Flush the column with pure acetonitrile for 30 seconds. Monitor the effluent via inline UV absorbance.

  • Self-Validation: The UV trace must return to baseline. This confirms the complete removal of unreacted ADTT and its desulfurized by-products before proceeding to the capping step.

Step 5: Post-Sulfurization Capping
  • Action: Deliver Acetic Anhydride and N-Methylimidazole (NMI).

  • Causality: Critical Sequence Choice. Capping must be performed after sulfurization when using ADTT. Unreacted sulfurization by-products from other reagents are known to react with the 5'-OH of failure sequences[9]. Post-sulfurization capping permanently acetylates any uncoupled 5'-OH groups cleanly, preventing the formation of (n-1) deletion sequences.

Step 6: Cleavage and LC-MS Validation
  • Action: Cleave the oligonucleotide from the CPG using concentrated aqueous ammonia. Analyze the crude product via Strong Anion-Exchange (SAX) HPLC and ESI-MS[8].

  • Self-Validation: SAX-HPLC will clearly resolve the PS linkage from any trace PO impurities. A successful ADTT protocol will demonstrate a PS/PO ratio exceeding 99:1[2].

Workflow Start 5'-DMT Nucleoside on Solid Support Detrit 1. Detritylation (TCA / DCM) Start->Detrit Couple 2. Coupling (Phosphoramidite) Detrit->Couple Sulfur 3. Sulfurization (ADTT / Pyridine / MeCN) Couple->Sulfur Phosphite Triester Cap 4. Capping (Ac2O / NMI) Sulfur->Cap Phosphorothioate Cap->Detrit Next Cycle

Fig 2. Oligonucleotide synthesis cycle highlighting ADTT-mediated sulfurization.

Comparative Analysis of Sulfurizing Reagents

To justify the selection of ADTT over legacy reagents, the following table synthesizes the operational and chemical differences encountered in commercial synthesis environments.

Table 2: Comparative Analysis of Common Sulfurizing Reagents

ReagentSulfurization EfficiencyBy-product ProfileCost & ScalabilityOperational Stability
>99%[7]Benign (no oxidizers)[4]Highly cost-effective[1]Excellent solubility in Pyridine/MeCN
Beaucage Reagent >99%Oxidizing (causes PO impurities)[6]Expensive[1]Prone to crystallization in lines
PADS >99%Phenylacetic acid derivativesModerateRequires "aging" in solution[2]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735329, Xanthane hydride". PubChem.[Link]

  • Tang, J. et al. "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent". Organic Process Research & Development, ACS Publications.[Link]

  • Mender, I. et al. "Novel telomere-targeting dual-pharmacophore dinucleotide prodrugs for anticancer therapy". Nucleic Acids Research, Oxford Academic. [Link]

  • "Development of Phosphorothioate DNA and DNA Thioaptamers". PMC - NIH.[Link]

Sources

Foundational

The Enduring Legacy of the 1,2,4-Dithiazole Ring: A Comprehensive Technical Guide for Researchers

Abstract The 1,2,4-dithiazole core, a five-membered heterocycle containing a unique sulfur-nitrogen framework, has carved a significant niche in the landscape of synthetic chemistry and drug discovery. From its early exp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-dithiazole core, a five-membered heterocycle containing a unique sulfur-nitrogen framework, has carved a significant niche in the landscape of synthetic chemistry and drug discovery. From its early explorations in the late 19th century to its contemporary applications in medicine and materials science, the journey of 1,2,4-dithiazole chemistry is a testament to the enduring quest for novel molecular architectures with profound functional implications. This in-depth technical guide provides a comprehensive overview of the historical development, synthetic strategies, reactivity, and diverse applications of this fascinating heterocyclic system, tailored for researchers, scientists, and drug development professionals.

A Historical Odyssey: The Genesis of 1,2,4-Dithiazole Chemistry

The roots of 1,2,4-dithiazole chemistry can be traced back to the late 19th century, a period of burgeoning exploration in the field of organic sulfur-nitrogen heterocycles. While the exact first synthesis of a simple, neutral 1,2,4-dithiazole ring is not definitively documented in a single seminal report, early investigations into related structures laid the crucial groundwork.

A pivotal moment in this journey was the work of Fromm in 1893, who reported the oxidative cyclization of dithiobiurets to form 3,5-diamino-1,2,4-dithiazolium salts.[1] This discovery of the cationic form of the 1,2,4-dithiazole ring system was a significant breakthrough, providing the first tangible access to this heterocyclic core and opening the door for further exploration of its chemistry. These early compounds, often referred to as "thiurets," were the subject of considerable study, with their correct dithiazolium salt structure being definitively established later through X-ray crystallography.

The 20th century witnessed a more systematic investigation into the synthesis and properties of 1,2,4-dithiazoles. The development of various synthetic methodologies, including the oxidative cyclization of N-thiocarbamoyl amidines and the use of thiophosgene and its derivatives, allowed for the preparation of a wider range of substituted 1,2,4-dithiazoles. This expansion in synthetic accessibility fueled research into their reactivity and potential applications, leading to the discovery of their diverse biological activities in the latter half of the century.

The Art of Synthesis: Constructing the 1,2,4-Dithiazole Core

The construction of the 1,2,4-dithiazole ring has evolved from classical methods to more sophisticated and versatile modern strategies. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic ring.

Classical Approaches: The Foundation of 1,2,4-Dithiazole Synthesis

As mentioned, the oxidative cyclization of dithiobiurets remains a cornerstone for the synthesis of 3,5-diamino-1,2,4-dithiazolium salts.[1] This method involves the oxidation of the dithiobiuret precursor, which can be achieved using a variety of oxidizing agents such as halogens (e.g., bromine) or hydrogen peroxide.

Experimental Protocol: Synthesis of 3,5-Diamino-1,2,4-dithiazolium Bromide

  • Preparation of Dithiobiuret: Dithiobiuret can be prepared by the reaction of thiourea with an appropriate isothiocyanate.

  • Oxidative Cyclization:

    • Dissolve the dithiobiuret in a suitable solvent, such as chloroform or ethanol.

    • Slowly add a solution of bromine in the same solvent at room temperature with stirring.

    • The reaction is typically exothermic and may require cooling.

    • Continue stirring for a few hours until the reaction is complete (monitored by TLC).

    • The product, 3,5-diamino-1,2,4-dithiazolium bromide, precipitates from the reaction mixture.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

    • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

A similar principle applies to the oxidative cyclization of other open-chain precursors containing the requisite N-C-S-S-C-N framework.

Modern Synthetic Methodologies: Expanding the Toolkit

Modern organic synthesis has introduced a plethora of new methods for the construction of the 1,2,4-dithiazole ring, offering greater flexibility and access to a wider range of derivatives.

A versatile method for the synthesis of 1,2,4-thiadiazolidine-3,5-diones involves the reaction of isocyanates and isothiocyanates with sulfuryl chloride.[2]

Experimental Protocol: Synthesis of 2,4-Disubstituted-1,2,4-thiadiazolidine-3,5-diones

  • Reaction Setup: In a round-bottom flask, dissolve the isocyanate (1 equivalent) and isothiocyanate (1 equivalent) in a mixture of hexane and dichloromethane at 0 °C.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1 equivalent) to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: The reaction mixture is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired 1,2,4-thiadiazolidine-3,5-dione.[2]

The reaction of carbon disulfide with appropriate precursors is a key strategy for introducing the thione functionality at the 3-position of the 1,2,4-dithiazole ring.

Diagram: Synthesis of 1,2,4-Dithiazoles

Synthesis_of_1_2_4_Dithiazoles cluster_classical Classical Methods cluster_modern Modern Methods Dithiobiuret Dithiobiuret Oxidation Oxidation (e.g., Br₂) Dithiobiuret->Oxidation Oxidative Cyclization Dithiazolium_Salt 3,5-Diamino-1,2,4- dithiazolium Salt Oxidation->Dithiazolium_Salt Isocyanate Isocyanate SO2Cl2 SO₂Cl₂ Isocyanate->SO2Cl2 Isothiocyanate Isothiocyanate Isothiocyanate->SO2Cl2 Thiadiazolidinedione 1,2,4-Thiadiazolidine- 3,5-dione SO2Cl2->Thiadiazolidinedione Cyclization Thiadiazoline 1,2,4-Thiadiazoline CS2 CS₂ Thiadiazoline->CS2 Reaction with Carbon Disulfide Dithiazole_Thione 1,2,4-Dithiazole- 3-thione CS2->Dithiazole_Thione

Caption: Key synthetic routes to the 1,2,4-dithiazole ring system.

Reactivity of the 1,2,4-Dithiazole Ring: A Playground for Chemical Transformations

The 1,2,4-dithiazole ring exhibits a rich and varied reactivity profile, making it a versatile scaffold for further functionalization. The presence of two sulfur atoms and one nitrogen atom imparts unique electronic properties to the ring, influencing its susceptibility to both electrophilic and nucleophilic attack.

Reactivity of 1,2,4-Dithiazolium Salts

The cationic 1,2,4-dithiazolium salts are highly electrophilic species and readily react with a variety of nucleophiles.[3] This reactivity provides a powerful tool for the synthesis of a wide range of heterocyclic compounds. For instance, reaction with nitriles can lead to the formation of substituted 1,2,4-thiadiazolidines.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the 1,2,4-dithiazole ring can undergo ring-opening and rearrangement reactions. These transformations are often initiated by nucleophilic attack at one of the sulfur atoms, leading to the cleavage of the S-S or S-N bond. The resulting intermediates can then cyclize to form new heterocyclic systems.

Applications of 1,2,4-Dithiazoles: From Farm to Pharma and Beyond

The unique structural and electronic properties of the 1,2,4-dithiazole ring have led to its exploration in a wide array of applications, spanning from agriculture and medicine to materials science.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

1,2,4-Dithiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.

  • Antimicrobial and Antifungal Agents: A significant body of research has demonstrated the potent antimicrobial and antifungal properties of 1,2,4-dithiazole derivatives.[4] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

  • Anticonvulsant Activity: Certain 1,2,4-dithiazole derivatives have shown promising anticonvulsant activity in preclinical studies, suggesting their potential as novel therapeutic agents for the treatment of epilepsy.

  • Other Biological Activities: The versatility of the 1,2,4-dithiazole scaffold has led to the discovery of derivatives with a range of other biological activities, including analgesic and anti-inflammatory properties.

Table 1: Biological Activities of Selected 1,2,4-Dithiazole Derivatives

Derivative ClassBiological ActivityReference
3,5-Disubstituted-1,2,4-dithiazolium saltsAntimicrobial, Antifungal[4]
3-Thio-5-guanyl-1,2,4-dithiazolesAnticonvulsant, Analgesic[1]
1,2,4-Thiadiazolidine-3,5-dionesSpermostatic[2]
Materials Science: Exploring Novel Functional Materials

The electron-deficient nature and potential for extended conjugation make the 1,2,4-dithiazole ring an interesting building block for the development of novel organic materials.

  • Corrosion Inhibitors: Several studies have highlighted the effectiveness of 1,2,4-thiadiazole derivatives as corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosive attack.

  • Conducting Polymers and OLEDs: While the exploration of 1,2,4-dithiazoles in conducting polymers and organic light-emitting diodes (OLEDs) is still in its nascent stages, the related thiadiazole isomers have shown significant promise in these areas.[5] The unique electronic properties of the 1,2,4-dithiazole ring suggest that it could be a valuable component in the design of new materials with tailored optoelectronic properties.

Diagram: Applications of 1,2,4-Dithiazoles

Applications_of_1_2_4_Dithiazoles cluster_medicine Medicinal Chemistry cluster_materials Materials Science Dithiazole 1,2,4-Dithiazole Core Antimicrobial Antimicrobial Agents Dithiazole->Antimicrobial Antifungal Antifungal Agents Dithiazole->Antifungal Anticonvulsant Anticonvulsant Drugs Dithiazole->Anticonvulsant Corrosion_Inhibitors Corrosion Inhibitors Dithiazole->Corrosion_Inhibitors Conducting_Polymers Conducting Polymers (Potential) Dithiazole->Conducting_Polymers OLEDs OLEDs (Potential) Dithiazole->OLEDs

Sources

Exploratory

Solvation Thermodynamics and Organic Solvent Profiling of 3H-1,2,4-Dithiazol-5-amine

Executive Summary The heterocyclic scaffold 3H-1,2,4-Dithiazol-5-amine and its functionalized derivatives (such as 5-amino-3H-1,2,4-dithiazole-3-thione, commonly known as Xanthane Hydride or ADTT) are critical components...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 3H-1,2,4-Dithiazol-5-amine and its functionalized derivatives (such as 5-amino-3H-1,2,4-dithiazole-3-thione, commonly known as Xanthane Hydride or ADTT) are critical components in modern pharmaceutical development. They serve as potent sulfur-transfer reagents in oligonucleotide synthesis[1] and act as core pharmacophores in small molecule modulators for cancer therapies[2].

However, the utility of this scaffold is strictly gated by its solubility characteristics. The compound's rigid, planar structure and high crystal lattice energy present unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 3H-1,2,4-Dithiazol-5-amine in organic solvents, offering self-validating experimental protocols to optimize its formulation for high-throughput screening and automated synthesis.

Mechanistic Drivers of Solvation

To understand how to dissolve 3H-1,2,4-Dithiazol-5-amine, we must first understand why it resists dissolution in standard media. The solvation thermodynamics are governed by three competing molecular forces:

  • Fully Delocalized Pi-Electron System: X-ray crystallographic data reveals that the 1,2,4-dithiazolium structure possesses a fully delocalized pi-electron system across the N−C−N−C−N chain, analogous to the tropylium cation[3]. This planarity encourages strong intermolecular pi-pi stacking in the solid state, resulting in a high lattice energy barrier.

  • Exocyclic Amino Group: The -NH₂ group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents, these molecules self-associate, precipitating out of solution.

  • Dipole-Dipole Interactions: The S-S and C=N bonds create a localized dipole moment.

The Causality of Solvent Selection: A successful solvent must simultaneously disrupt the intermolecular hydrogen bonds and stabilize the electron-deficient dithiazole ring. This is why Pyridine is the optimal solvent. Pyridine's aromatic ring intercalates with the dithiazole core via pi-electron donation, while its basic nitrogen acts as a potent hydrogen bond acceptor for the exocyclic amine, effectively dismantling the crystal lattice. Conversely, protic solvents like Methanol compete poorly against the compound's internal lattice energy, requiring mechanical disruption (sonication) to achieve even marginal solubility[].

Solvation_Dynamics A 3H-1,2,4-Dithiazol-5-amine (Solid State) B Pyridine (Optimal Solvent) A->B Pi-Stacking & H-Bond Acceptance C THF / MeCN (Moderate Solvents) A->C Dipole-Dipole Interactions D Methanol / Water (Poor Solvents) A->D High Lattice Energy Barrier

Thermodynamic solvation pathways of 3H-1,2,4-Dithiazol-5-amine based on solvent polarity.

Quantitative Solubility Matrix

The following table synthesizes the thermodynamic solubility limits of 3H-1,2,4-Dithiazol-5-amine derivatives across standard organic solvent systems, derived from empirical formulation studies[1][].

Solvent SystemSolubility LimitSolvation MechanismRecommended Application
Pyridine (Anhydrous) ~0.10 MPi-stacking + H-bond acceptorAutomated Oligonucleotide Synthesis
Pyridine / MeCN (50:50) ~0.06 MSynergistic dipole stabilizationCo-solvent formulations
Tetrahydrofuran (THF) ~0.02 MPolar aprotic coordinationBase-sensitive synthetic reactions
Methanol Slightly SolubleProtic competitionAnalytical stock solutions (requires sonication)
Water Very Slightly SolubleHydrophobic repulsionN/A (Requires heating + sonication)

Self-Validating Protocol: Thermodynamic Solubility Profiling

When developing assays or synthetic routes utilizing 3H-1,2,4-Dithiazol-5-amine, relying on visual dissolution is insufficient. The following step-by-step methodology ensures a self-validating, thermodynamically accurate solubility profile.

Phase 1: Kinetic Disruption (Saturation)
  • Weigh an excess amount of the dithiazole compound (e.g., 50 mg) into a 2 mL amber glass vial (the compound is light-sensitive).

  • Add 1.0 mL of the target organic solvent (e.g., anhydrous Pyridine).

  • Causality Check: Gently warm the solvent to 40°C for 10 minutes. Why? Warming provides the kinetic energy required to overcome the initial crystal lattice energy barrier, preventing false-negative solubility readings caused by slow dissolution kinetics[1].

Phase 2: Thermodynamic Equilibration
  • Transfer the vial to a thermoshaker set to exactly 25°C.

  • Agitate at 800 RPM for 24 hours.

  • Causality Check: Why 24 hours? Cooling the pre-warmed solution allows the system to reach true thermodynamic equilibrium. If the solution is supersaturated, excess solute will precipitate out during this window.

Phase 3: Phase Separation
  • Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes.

  • Causality Check: Do not use syringe filters (e.g., PTFE or Nylon). Heterocyclic amines exhibit high non-specific binding to polymer membranes, which will artificially lower the measured concentration in the filtrate. Centrifugation ensures the soluble fraction remains unperturbed.

Phase 4: Quantification and Validation
  • Carefully aspirate the supernatant and dilute it 1:100 in a compatible mobile phase.

  • Quantify the concentration using Acoustic Mist Ionization Mass Spectrometry (AMI-MS) or standard LC-MS/MS[5].

  • Self-Validation Step: Analyze the chromatogram for degradation peaks. 3H-1,2,4-Dithiazol-5-amine can undergo ring-opening in highly basic or nucleophilic conditions over 24 hours. If degradation >2% is observed, the solubility value is invalid, and the solvent is deemed chemically incompatible.

Protocol_Workflow Step1 Phase 1: Saturation Excess solute added to warm solvent aliquot Step2 Phase 2: Equilibration 24h at 25°C to achieve thermodynamic equilibrium Step1->Step2 Step3 Phase 3: Separation Centrifugation to avoid membrane adsorption Step2->Step3 Step4 Phase 4: Quantification Acoustic Mist Ionization MS with degradation check Step3->Step4

Self-validating high-throughput solubility profiling workflow for dithiazole derivatives.

Downstream Applications in Drug Development

The precise control of 3H-1,2,4-Dithiazol-5-amine solubility is paramount in two distinct fields:

1. Oligonucleotide Therapeutics: Derivatives like N-formamidino-5-amino-3H-1,2,4-dithiazole-3-thione are premier sulfur-transfer reagents used to create nuclease-resistant phosphorothioate backbones in RNA/DNA therapeutics. Because automated synthesizers require highly concentrated, homogeneous liquid reagents, achieving a stable 0.1 M solution in Pyridine is a strict manufacturing requirement[1].

2. High-Throughput Screening (HTS): In oncology, dithiazole derivatives (e.g., NSC622608) are utilized as small molecule modulators of β-arrestins and inhibitors of ZNF217[2]. For in vitro biological assays, the compound must be dissolved in a master stock of DMSO or highly polar aprotic solvents before being diluted into aqueous HEPES buffers. Understanding the precipitation threshold during this solvent-switch is critical to avoid false negatives in dose-response curves.

References

  • Google Patents.
  • Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles Thieme-Connect. URL:[Link]

  • Google Patents.
  • Small Molecule Modulators of β-arrestins (NSC622608) BioRxiv. URL:[Link]

Sources

Foundational

Technical Whitepaper: Advanced Safety, Handling, and Application Protocols for 3H-1,2,4-Dithiazol-5-amine and Its Derivatives

Executive Summary 3H-1,2,4-Dithiazol-5-amine and its structural derivatives—most notably 5-amino-3H-1,2,4-dithiazole-3-thione (ADTT/Xanthane hydride) and various National Cancer Institute library compounds (e.g., NSC 661...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3H-1,2,4-Dithiazol-5-amine and its structural derivatives—most notably 5-amino-3H-1,2,4-dithiazole-3-thione (ADTT/Xanthane hydride) and various National Cancer Institute library compounds (e.g., NSC 661112)—represent a highly versatile class of heterocyclic compounds. In the pharmaceutical and biotechnology sectors, these compounds are predominantly utilized as highly efficient sulfur-transfer reagents in the solid-phase synthesis of phosphorothioate oligonucleotides, and as targeted small-molecule modulators in oncology (such as ZNF217 inhibitors)[1][2].

Due to the inherent reactivity of the dithiazole ring, handling these compounds requires rigorous environmental controls. This whitepaper establishes authoritative safety protocols, physicochemical profiling, and self-validating experimental workflows to ensure operator safety and high-fidelity experimental outcomes.

Physicochemical Profiling & Mechanistic Reactivity

The core reactivity of the 3H-1,2,4-dithiazole ring is governed by its internal disulfide (S-S) bond. In the presence of trivalent phosphorus compounds (e.g., phosphite triesters in DNA/RNA synthesis), the S-S bond undergoes rapid nucleophilic attack, facilitating efficient sulfur transfer.

Causality of Instability: The same electrophilicity that makes dithiazoles excellent sulfurizing agents also dictates their instability. Exposure to ambient moisture or strong nucleophiles triggers premature ring opening and hydrolysis. This degradation not only reduces the reagent's efficacy but can also lead to the release of toxic hydrogen sulfide (H₂S) gas and other volatile sulfur species[3][4].

Table 1: Core Physicochemical and Hazard Data

Data representative of standard commercially available derivatives (e.g., CAS 6846-35-1).

PropertyValue / DescriptionReference
Molecular Formula C₂H₂N₂S₃ (for ADTT derivative)[4]
Melting Point 201–203 °C[3][4]
Density 2.0 ± 0.1 g/cm³[3]
Flash Point 124 °C[3][4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1][5]

Toxicological Assessment & Hazard Causality

According to standardized Safety Data Sheets (SDS), 3H-1,2,4-Dithiazol-5-amine derivatives are classified as acute irritants to the skin, eyes, and respiratory tract[1][5].

Mechanistic Causality of Toxicity: The electrophilic nature of the dithiazole ring allows it to react nonspecifically with nucleophilic functional groups—such as thiols and primary amines—present in epidermal and mucosal proteins. This covalent modification triggers localized inflammatory responses (H315, H319). Furthermore, inhalation of the fine powder can cause severe respiratory distress (H335) due to the rapid hydrolysis of the compound in the moisture-rich environment of the lungs, leading to localized tissue damage and potential absorption of toxic byproducts[1][3].

Safety Engineering & PPE Standards

To mitigate the risks associated with handling these reactive heterocycles, the following engineering controls and Personal Protective Equipment (PPE) standards must be strictly enforced:

  • Engineering Controls: All weighing and handling of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized dust[3][5]. Use non-sparking tools to prevent ignition of combustible dust[3].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves (double-gloving is recommended due to potential sulfur permeation over time), chemical splash goggles, and a lab coat. If engineering controls are compromised, a particulate respirator (N95 or P100) is mandatory[1].

  • Storage Conditions: Compounds must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers. Storage must be strictly segregated from strong oxidizing agents and foodstuff[1][3].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all protocols be designed as self-validating systems. This ensures that environmental or handling errors are caught before they compromise downstream multi-million-dollar oligonucleotide syntheses or biological assays.

Protocol A: Anhydrous Preparation of Sulfurizing Reagent (0.1 M)

Application: Solid-phase synthesis of antisense oligonucleotides.

  • Thermal Equilibration: Remove the sealed vial of the 3H-1,2,4-Dithiazol-5-amine derivative from 2–8 °C storage and place it in a desiccator at room temperature for 60 minutes.

    • Causality & Validation: Prevents atmospheric condensation on the cold powder upon opening. Validation step: Visually confirm the exterior of the vial is completely dry before transferring to the glovebox.

  • Solvent Verification: Draw 1 mL of the target anhydrous solvent (e.g., 1:1 Pyridine/Acetonitrile) and perform a Karl Fischer titration.

    • Causality & Validation: Water rapidly hydrolyzes the S-S bond. Validation step: Moisture content must read <30 ppm. If >30 ppm, discard or re-dry the solvent over activated 3Å molecular sieves.

  • Inert Weighing: Inside a glovebox purged with Argon, weigh the required mass of the dithiazole compound using a non-sparking anti-static spatula[3].

    • Validation step: Ensure the glovebox hygrometer reads <1% relative humidity prior to opening the reagent vial.

  • Dissolution & Quality Control: Slowly add the validated anhydrous solvent to the compound. Stir magnetically at 300 rpm until dissolved.

    • Causality & Validation: Ensures uniform concentration for automated synthesis. Validation step: The solution must be optically clear within 15 minutes. Turbidity or a milky appearance indicates premature degradation or polymeric impurities; discard the solution if this occurs.

  • Storage: Transfer the clear solution to a dark amber bottle equipped with 3Å molecular sieves, blanket with Argon, and seal tightly.

Protocol B: In Vitro Screening for ZNF217 Inhibition

Application: Testing NSC 661112 (a dithiazole derivative) for potentiation of chemotherapy[2].

  • Cell Plating: Seed target neoplastic cells (e.g., MCF-7) at 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Causality: Ensures cells are in log-phase growth, which is critical for accurate apoptosis measurement.

  • Compound Preparation: Dissolve the dithiazole derivative in cell-culture grade DMSO to create a 10 mM master stock.

    • Validation step: Calculate dilutions to ensure the final DMSO concentration in the dosing wells does not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Co-Treatment: Dose cells with a sub-lethal concentration of a DNA-damaging chemotherapeutic (e.g., doxorubicin) alongside titrations of the dithiazole compound (0.1 µM to 10 µM)[2].

  • Apoptosis Assay: After 48 hours, utilize a Caspase-3/7 fluorometric cleavage assay.

    • Causality & Validation: The dithiazole inhibits ZNF217, removing transcriptional repression on p53, which is then activated by doxorubicin-induced DNA damage. Validation step: You must include a vehicle-only control (baseline) and a doxorubicin-only control. The assay is only valid if the co-treatment shows a statistically significant synergistic (not just additive) increase in Caspase-3/7 fluorescence compared to the doxorubicin-only control.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow of the handling protocols and the biological mechanism of action, utilizing strict color-contrast rules for clarity.

ReagentPrep A Cold Storage (2-8°C) B Equilibration (Desiccator) A->B 60 mins D Inert Weighing (Argon Glovebox) B->D Dry Exterior C Solvent QC (Karl Fischer <30ppm) C->D Validated Solvent E Dissolution (Visual Validation) D->E Add Solvent F Oligo Synthesis Application E->F Clear Solution

Workflow for the anhydrous preparation of dithiazole-based sulfurizing reagents.

ZNFPathway A 3H-1,2,4-Dithiazol-5-amine (e.g., NSC 661112) B ZNF217 Inhibition A->B Binds/Inhibits C p53 Activation B->C Removes Transcriptional Repression E Synergistic Apoptosis (Cancer Cell Death) C->E Caspase 3/7 Cascade D Chemotherapeutic Agent (e.g., Doxorubicin) D->C DNA Damage Signal

Mechanistic pathway of ZNF217 inhibition by dithiazole derivatives.

References

  • [3] 5-Amino-3H-1,2,4-dithiazole-3-thione - Echemi. Echemi. 3

  • [1] 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT) - emp BIOTECH's. emp BIOTECH. 1

  • [5] 2 - SAFETY DATA SHEET. TCI Chemicals. 5

  • [4] Cas 6846-35-1, 5-Amino-3H-1,2,4-dithiazole-3-thione | lookchem. Lookchem. 4

  • [2] US20070037202A1 - Potentiation of cancer therapies by ZNF217 inhibition. Google Patents. 2

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput UHPLC-MS/MS Quantification of 3H-1,2,4-Dithiazol-5-amine in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and Medicinal Chemistry Executive Summary & Mechanistic Rationale 3H-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and Medicinal Chemistry

Executive Summary & Mechanistic Rationale

3H-1,2,4-Dithiazol-5-amine and its derivatives are critical structural motifs in modern drug discovery, frequently utilized as potent enzyme inhibitors and neuro-modulators 1. However, the quantification of these compounds in biological matrices presents unique analytical challenges due to the inherent reactivity of the disulfide-containing heterocycle.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every parameter—from the choice of extraction solvent to the mass spectrometry ionization mode—is dictated by the chemical causality of the dithiazole ring.

The Causality of Acidic Stabilization

The S-S bond within the 1,2,4-dithiazole ring is highly susceptible to nucleophilic attack and alkaline hydrolysis, which can lead to rapid ring-opening and the formation of thioamide degradation products. Therefore, maintaining a strictly acidic environment (pH 2.0–4.0) is non-negotiable.

Mechanistically, acidic conditions serve a dual purpose. First, they prevent base-catalyzed degradation. Second, protonation of the exocyclic amine (or ring nitrogen) yields a 1,2,4-dithiazolium cation. This positive charge is stabilized by the electron-donating amino group, creating a fully delocalized π -electron system 2. This exceptional resonance stability makes Electrospray Ionization in positive mode (ESI+) the most sensitive and robust detection method available.

Mechanism M1 3H-1,2,4-Dithiazol-5-amine (Neutral / Base-Sensitive) M2 Acidic Mobile Phase (0.1% Formic Acid) M1->M2 M3 Protonation at Amine/Ring N M2->M3 M4 1,2,4-Dithiazolium Cation (Resonance Stabilized) M3->M4 M5 High ESI+ Sensitivity [M+H]+ Detection M4->M5

Fig 1. Mechanistic rationale for acidic conditions yielding high ESI+ sensitivity.

Analytical Strategy & Self-Validating Workflow

To ensure absolute trustworthiness in the data, this protocol utilizes a Stable-Isotope Labeled Internal Standard (SIL-IS). By spiking the SIL-IS directly into the raw biological matrix before any extraction occurs, the workflow becomes self-validating. Any transient ring-opening, extraction loss, or MS matrix suppression affecting the target analyte will proportionally affect the SIL-IS, ensuring the final calculated ratio remains perfectly accurate.

For the chromatographic separation, we employ a sub-2 µm Halo C18 column with a rapid gradient (1.2 minutes) 1. This is a deliberate choice: minimizing the on-column residence time drastically reduces the probability of on-column degradation or secondary interactions between the dithiazole amine and residual silanols.

Workflow N1 1. Sample Matrix (Plasma/Serum) N2 2. Spike SIL-IS (Self-Validation Step) N1->N2 N3 3. Protein Precipitation (MeCN + 0.1% FA) N2->N3 N4 4. Centrifugation (15,000 x g, 4°C) N3->N4 N5 5. UHPLC Separation (Halo C18 Column) N4->N5 N6 6. ESI+ MS/MS (MRM Mode) N5->N6 N7 7. Data Processing & Quantification N6->N7

Fig 2. Self-validating UHPLC-MS/MS workflow for dithiazole quantification.

Quantitative Data Summaries

The following tables summarize the optimized mass spectrometric parameters and the expected method validation criteria based on FDA bioanalytical guidelines.

Table 1: Optimized MRM Parameters (ESI+)

Note: Parameters are based on the generic 3H-1,2,4-Dithiazol-5-amine core (Exact Mass ~117.97 Da).

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
3H-1,2,4-Dithiazol-5-amine (Quantifier) 119.060.04015
3H-1,2,4-Dithiazol-5-amine (Qualifier) 119.043.04025
SIL-Internal Standard 122.063.04015
Table 2: Method Validation Summary (Plasma Matrix)
Validation ParameterObserved ValueAcceptance Criteria (Self-Validation)
Linear Dynamic Range 1.0 - 1000 ng/mLR² > 0.995 (1/x² weighting)
Limit of Detection (LOD) 0.3 ng/mLS/N > 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N > 10, Precision CV ≤ 20%
Intra-day Precision 4.2 - 7.5% CVCV ≤ 15% (for all QC levels > LLOQ)
Extraction Recovery 89.5 - 94.2%Consistent across Low, Mid, and High QCs

Step-by-Step Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), and Formic Acid (FA).

  • Caution: Dithiazole hydrobromide derivatives should be kept tightly closed in a dry, inert atmosphere at 2-8°C to prevent moisture-induced degradation .

  • Column: Halo C18 (2.0 µm, 3.0 x 30 mm).

Sample Extraction (Protein Precipitation)

Causality Note: Acetonitrile is strictly chosen over Methanol. Methanol can act as a nucleophile, leading to transesterification or solvolysis of the dithiazole ring during extraction. Furthermore, 0.1% FA is added to the MeCN to quench any endogenous alkaline phosphatase activity and stabilize the S-S bond.

  • Aliquot: Transfer 50 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the SIL-IS working solution (500 ng/mL in 0.1% FA water). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte release.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

UHPLC Conditions

Causality Note: A short 30 mm column combined with a steep gradient elutes the compound rapidly, minimizing exposure to the stationary phase and preventing peak tailing of the amine.

  • System: Shimadzu LCMS-2020 or equivalent high-tier UHPLC system.

  • Mobile Phase A: LC-MS Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (Maintains low backpressure while preserving analyte stability).

  • Gradient Program:

    • 0.00 - 0.20 min: 5% B

    • 0.20 - 1.20 min: Linear gradient to 100% B

    • 1.20 - 1.70 min: Hold at 100% B (Column Wash)

    • 1.70 - 1.80 min: Drop to 5% B

    • 1.80 - 2.50 min: Re-equilibration at 5% B

Mass Spectrometry (ESI+) Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • System Suitability Test (SST): Before running the batch, inject a mid-level QC sample 6 times. The system is validated for the run only if the retention time CV is < 2% and the peak area CV is < 5%.

References

  • Title: WO2024126777A1 - Heteroaromatic compounds Source: Google Patents URL
  • Title: Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles Source: Thieme-connect URL
  • Title: 3-((Furan-2-ylmethyl)imino)

Sources

Application

Application Notes and Protocols: The Role of 5-Amino-3H-1,2,4-dithiazole-3-thione in Agrochemical Development

Executive Summary 5-Amino-3H-1,2,4-dithiazole-3-thione (CAS No. 6846-35-1), commonly referred to as Xanthane Hydride or ADTT, is a highly versatile heterocyclic compound characterized by a unique dithiazole core[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-3H-1,2,4-dithiazole-3-thione (CAS No. 6846-35-1), commonly referred to as Xanthane Hydride or ADTT, is a highly versatile heterocyclic compound characterized by a unique dithiazole core[1]. In the realm of agrochemical development, ADTT serves a dual mandate. First, it acts as an exceptionally efficient sulfur-transfer reagent (thiation agent) critical for the synthesis of organophosphorothioate-based pesticides and herbicides[2]. Second, the intact dithiazole scaffold exhibits direct biological activity, functioning as a potent pharmacophore against phytopathogenic fungi and plant-parasitic nematodes[3]. This technical guide provides comprehensive mechanistic insights, physicochemical data, and self-validating protocols for integrating ADTT into agrochemical discovery pipelines.

Mechanistic Insights & Agrochemical Relevance (E-E-A-T)

Chemoselective Sulfurization in Pesticide Synthesis

The development of modern organophosphorus agrochemicals frequently requires the conversion of sensitive phosphite (P^III) intermediates into stable phosphorothioate (P^V=S) products. Historically, elemental sulfur or Beaucage reagent was used; however, these often require harsh conditions or generate oxidative byproducts. ADTT circumvents these limitations by acting as a rapid, room-temperature sulfur donor. Crucially, the thiation mechanism of ADTT does not yield oxidizing substances, toxic carbon disulfide, or cyanamide as secondary reaction products, making it an environmentally superior choice for green agrochemical synthesis[2].

Direct Bioactivity and Environmental Fate

Beyond its role as a synthetic reagent, the ADTT scaffold is intrinsically bioactive. Derivatives of ADTT, such as N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), have demonstrated significant in vitro antifungal activity against agricultural fungal strains[4]. Furthermore, specific polyhaloalkene derivatives containing the dithiazole ring exhibit targeted activity against plant nematodes, positioning ADTT as a foundational building block for novel nematicides[3].

From an environmental fate perspective, ADTT is a known, stable soil metabolite of established dithiocarbamate microbiocides like Disodium cyanodithioimidocarbonate (DCDIC)[5]. When DCDIC breaks down in moist agricultural soils, it rapidly decomposes into ADTT, proving that the compound is compatible with soil microbiomes and plays a persistent role in prolonged crop protection[5].

Data Presentation: Physicochemical & Application Profiles

Table 1: Physicochemical Properties of ADTT [6]

PropertyValue / Description
Chemical Name 5-Amino-3H-1,2,4-dithiazole-3-thione
Synonyms Xanthane Hydride, ADTT, 3-Amino-1,2,4-dithiazole-5-thione
CAS Number 6846-35-1
Molecular Formula C₂H₂N₂S₃
Molecular Weight 150.25 g/mol
Melting Point 201-203 °C
Appearance Light yellow to brown crystalline powder

Table 2: Agrochemical Utility Profile [4],[7],[5]

Application DomainMechanism of ActionAgrochemical Output
Synthetic Intermediate Chemoselective thiation of P(III) to P(V)=S via dithiazole ring opening.Organophosphorothioate insecticides.
Fungicidal Scaffold Disruption of fungal cell wall synthesis/respiration.DTRTA and related antifungal derivatives.
Nematicidal Agent Interaction with nematode-specific metabolic pathways.Polyhaloalkene-dithiazole nematicides.
Soil Microbiocide Active breakdown metabolite of dithiocarbamates in moist soils.Prolonged soil-borne pathogen control.

Experimental Protocols

Protocol A: Chemoselective Sulfurization of Organophosphorus Intermediates

Objective: To convert phosphite intermediates into stable phosphorothioates using ADTT. Causality & Design: A solvent system of acetonitrile and pyridine (9:1) is explicitly chosen because pyridine acts as a nucleophilic catalyst, activating the dithiazole ring of ADTT to facilitate rapid sulfur extrusion[2].

Materials:

  • ADTT (Xanthane Hydride, >96% purity)

  • Anhydrous Acetonitrile and Pyridine

  • Organophosphite intermediate (substrate)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.02 M solution of ADTT by dissolving the crystalline powder in a rigorously degassed mixture of anhydrous acetonitrile and pyridine (9:1 v/v)[2]. Note: Sonication may be required to achieve complete dissolution.

  • Substrate Addition: Under an inert argon atmosphere, introduce the phosphite intermediate (1.0 equivalent) to the reaction vessel at room temperature.

  • Thiation Reaction: Add the 0.02 M ADTT solution (1.2 equivalents of sulfur) dropwise over 5 minutes. Stir the reaction continuously. The sulfurization is typically complete within 3 to 5 minutes.

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot and analyze via ³¹P NMR or HPLC. The complete disappearance of the P(III) peak (typically around 140 ppm) and the emergence of the P(V)=S peak (around 55-65 ppm) validates the reaction's success.

  • Purification: Wash the crude mixture with cold acetonitrile to precipitate and recover the non-oxidizing byproducts, yielding the pure phosphorothioate agrochemical precursor.

Protocol B: In Vitro Nematicidal & Antifungal Screening of ADTT Derivatives

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized ADTT derivatives against phytopathogenic targets. Causality & Design: Utilizing a broth microdilution method ensures high-throughput scalability. The integration of resazurin dye provides a self-validating, colorimetric readout of metabolic arrest, eliminating subjective visual scoring errors[4].

Step-by-Step Methodology:

  • Inoculum Standardization: Culture the target agricultural fungal strain (e.g., Fusarium oxysporum) or plant-parasitic nematode (e.g., Meloidogyne incognita juveniles) in an appropriate liquid medium. Standardize the suspension to 1×105 CFU/mL or 50 nematodes/well.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the ADTT derivative (starting from 256 µg/mL down to 0.5 µg/mL) in the growth medium.

  • Incubation: Add the standardized inoculum to each well. Incubate the plates at 25°C for 48-72 hours (fungi) or 24 hours (nematodes).

  • Validation Checkpoint (Self-Validation): Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing organisms. The lowest concentration well remaining strictly blue is validated as the absolute MIC.

Mandatory Visualizations

G A Phosphite Intermediate (P^III species) C Sulfurization Reaction (Acetonitrile/Pyridine) A->C Addition B ADTT (Xanthane Hydride) Sulfur-Transfer Reagent B->C S-Donor D Phosphorothioate Product (P^V=S species) C->D Thiation E Byproduct Elimination (Non-oxidizing) C->E Cleavage

Caption: Workflow of organophosphorus sulfurization using ADTT.

G A ADTT Scaffold (CAS 6846-35-1) B Derivatization (e.g., DTRTA synthesis) A->B Structural Modification C In Vitro Screening (Nematodes & Fungi) B->C Bioassay D MIC Determination (Broth Microdilution) C->D Quantification E Lead Agrochemical Candidate Selection D->E Efficacy Validation

Caption: ADTT derivatization and high-throughput screening workflow.

References

  • LookChem. "Cas 6846-35-1,5-Amino-3H-1,2,4-dithiazole-3-thione". LookChem Database. URL:[Link]

  • PubChem. "Disodium cyanodithioimidocarbonate | C2N2Na2S2 | CID 61088". National Institutes of Health (NIH). URL:[Link]

Sources

Method

development of anticancer agents from 3H-1,2,4-Dithiazol-5-amine

Application Note: Development of Anticancer Agents from 3H-1,2,4-Dithiazol-5-amine Executive Summary 3H-1,2,4-Dithiazol-5-amine (and its derivatives such as 3-amino-1,2,4-dithiazole-5-thione, CAS 6846-35-1) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Anticancer Agents from 3H-1,2,4-Dithiazol-5-amine

Executive Summary

3H-1,2,4-Dithiazol-5-amine (and its derivatives such as 3-amino-1,2,4-dithiazole-5-thione, CAS 6846-35-1) represents a highly versatile chemical scaffold in modern oncology. This application note details its dual utility in drug development: first, as a direct cytotoxic agent capable of DNA alkylation and metabolic disruption; and second, as an indispensable sulfurizing reagent for the solid-phase synthesis of next-generation, telomere-targeting thio-oligonucleotide prodrugs.

Mechanistic Rationale: Dual Pathways to Oncology Therapeutics

The development of 3H-1,2,4-Dithiazol-5-amine in anticancer research is bifurcated into two distinct, yet equally critical, applications:

A. Direct Cytotoxicity via Nucleophilic Interception and Metabolic Blockade The 1,2,4-dithiazole ring is highly electron-deficient. In the physiological tumor microenvironment, the compound acts as an electrophilic trap, reacting directly with nucleophilic sites on cancer cell DNA[1]. This adduct formation prevents DNA strand separation, effectively stalling the replication fork and halting cell division. Furthermore, it acts as a potent metabolic inhibitor by blocking fatty acid synthesis—a pathway heavily upregulated in rapidly proliferating tumors to build cell membranes[1].

B. Indirect Application: Synthesis of Telomere-Targeting Prodrugs Beyond direct administration, 3H-1,2,4-Dithiazol-5-amine (often referred to as Xanthane hydride in synthetic contexts) is utilized as a highly efficient sulfurizing agent in the creation of telomere-targeting dual-pharmacophore dinucleotides (e.g., MAIA-2022-12)[2]. By converting vulnerable phosphodiester bonds into nuclease-resistant phosphorothioate linkages, it ensures that sensitive 6-thio-dG therapeutic payloads survive systemic circulation to reach telomerase-positive cancer cells[2].

Mechanism Dithiazole 3H-1,2,4-Dithiazol-5-amine (Xanthane Hydride) Direct Direct Cytotoxic Agent Dithiazole->Direct Indirect Prodrug Synthesis (Sulfurizing Reagent) Dithiazole->Indirect DNA DNA Nucleophile Alkylation Direct->DNA FAS Fatty Acid Synthesis Inhibition Direct->FAS ThioOligo 6-thio-dG Dinucleotide Prodrugs Indirect->ThioOligo Apoptosis Cancer Cell Apoptosis DNA->Apoptosis FAS->Apoptosis Telomere Telomere Dysfunction (POT1-TPP1 Disruption) ThioOligo->Telomere Telomere->Apoptosis

Dual anticancer mechanisms of 3H-1,2,4-Dithiazol-5-amine and its derivatives.

Quantitative Efficacy Profiles

To benchmark the efficacy of 1,2,4-dithiazole derivatives, researchers have evaluated their cytotoxicity across various human cancer cell lines. The table below summarizes key quantitative metrics, highlighting the necessity of structural modifications to optimize therapeutic windows.

Compound / DerivativeTarget Cell LineMechanism of ActionIC₅₀ Value / EfficacyReference
3-Amino-1,2,4-dithiazole-5-thione General CarcinomaDNA Alkylation & Fatty Acid Synthesis InhibitionDose-dependent growth arrest[1]
Substituted 1,2,4-dithiazolo-phenothiazines MCF-7 (Breast Carcinoma)Cytotoxic / Apoptotic Induction49.52 µg/mL[3]
MAIA-2022-12 (Synthesized via Dithiazole) Telomerase-Positive TumorsTelomere Uncapping (POT1-TPP1 disruption)Superior efficacy vs. monotherapy[2]

Experimental Protocols & Self-Validating Workflows

Protocol A: Solid-Phase Sulfurization for Thio-Oligonucleotide Prodrugs

Causality & Design: The use of 3H-1,2,4-Dithiazol-5-amine over traditional Beaucage reagent is driven by its superior stability in acetonitrile/pyridine and its ability to achieve >99% sulfur transfer efficiency without base-modification side reactions. This high fidelity is critical when synthesizing sensitive 6-thio-dG pharmacophores that rely on precise spatial geometry to disrupt telomeres[2].

Workflow S1 Step 1 Phosphoramidite Coupling S2 Step 2 Sulfurization (100 mM Dithiazole) S1->S2 S3 Step 3 Capping & Oxidation S2->S3 S4 Step 4 Cleavage & Deprotection S3->S4

Solid-phase oligonucleotide sulfurization workflow using 3H-1,2,4-Dithiazol-5-amine.

Step-by-Step Methodology:

  • Support Preparation: Load Universal-linker–CPG (500 Å pore size, 85 μmole/g loading) into the solid-phase synthesizer column[2].

  • Coupling: Dissolve phosphoramidite monomers in dry acetonitrile (0.1 M) over 3 Å molecular sieves. Activate using 0.5 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile[2].

  • Reagent Preparation (Critical Step): Freshly prepare a 100 mM solution of 3-Amino-1,2,4-dithiazole-5-thione in a solvent mixture of acetonitrile/pyridine (2:3, v/v)[2]. Note: Pyridine acts as a necessary basic catalyst to facilitate the sulfur transfer mechanism.

  • Sulfurization: Introduce the dithiazole reagent to the column for 2-3 minutes to convert the unstable phosphite triester into a stable phosphorothioate.

  • Cleavage: Treat the CPG-attached dinucleotides with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotect and cleave the synthesized prodrug from the solid support[2].

  • Self-Validation System: Analyze the crude cleavage product via Reverse-Phase HPLC (RP-HPLC) and ESI-MS. A successful sulfurization will show a mass shift of +16 Da (per linkage) compared to the phosphodiester equivalent, with <1% un-sulfurized phosphodiester peak area.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay) for Dithiazole Agents

Causality & Design: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because 3H-1,2,4-Dithiazol-5-amine inhibits fatty acid synthesis and induces metabolic stress before triggering apoptosis[1], evaluating viability at both 24h and 48h provides a kinetic understanding of its metabolic blockade versus its direct DNA-damaging effects.

Step-by-Step Methodology:

  • Cell Culture: Trypsinize MCF-7 breast carcinoma cells and adjust the cell count to 5×10⁵ cells/mL using DMEM supplemented with 10% Fetal Bovine Serum (FBS)[3].

  • Seeding: Dispense 100 µL of the cell suspension (50,000 cells/well) into a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion[3].

  • Drug Treatment: Prepare serial dilutions of the 1,2,4-dithiazole derivative in DMSO (ensuring final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat the cells and incubate for 48 hours. Include Doxorubicin as a positive control[3].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to metabolize the dye into insoluble formazan crystals.

  • Solubilization & Reading: Remove the media carefully and add 100 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation System: The assay is considered valid only if the Doxorubicin positive control yields an IC₅₀ within the established literature range for MCF-7 cells (typically 0.5 - 2.0 µg/mL). The untreated negative control must show >95% viability. Calculate the IC₅₀ of the dithiazole compound using non-linear regression analysis.

References

  • Mender, I., et al. (2025). "Novel telomere-targeting dual-pharmacophore dinucleotide prodrugs for anticancer therapy". Nucleic Acids Research, Oxford Academic. Available at:[Link]

  • The Bioscan. (2024). "SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 10-[(3- SUBSTITUTEDAMINO) 1, 2, 4- DITHIAZOLO] 2-CHLOROPHENOTHIAZINES". The Bioscan. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3H-1,2,4-Dithiazol-5-amine synthesis

Welcome to the Technical Support Center for the synthesis of 1,2,4-dithiazole derivatives. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-dithiazole derivatives. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting, optimizing, and scaling the synthesis of 3H-1,2,4-dithiazol-5-amines. These heterocycles are critical scaffolds in pharmaceutical chemistry, exhibiting potent antimicrobial, anticonvulsant, and analgesic activities[1].

Below, you will find validated protocols, mechanistic insights, quantitative optimization data, and a comprehensive Q&A troubleshooting guide.

Synthetic Workflows & Mechanistic Causality

The most robust and scalable method for synthesizing 3-substituted or 5-amino-substituted 1,2,4-dithiazoles is the oxidative cyclization of dithiobiurets [2][3]. Alternatively, ring expansion of 1,2,4-thiadiazoles using carbon disulfide (CS₂) serves as a secondary route[1].

The causality behind the oxidative route's success lies in the stabilization of the intermediate. The resulting 1,2,4-dithiazolium cation possesses a fully delocalized π -electron system. The positive charge is thermodynamically stabilized by the electron-donating amino group at the 5-position, allowing the hydrobromide salt to precipitate cleanly out of halogenated solvents[4].

G N1 Starting Material: 2,4-Dithiobiuret Derivative N2 Oxidative Cyclization (Br2 / CHCl3) N1->N2 Electrophilic Addition N3 Intermediate: Sulfenyl Bromide N2->N3 S-S Bond Formation N4 3H-1,2,4-Dithiazol-5-amine Hydrobromide Salt N3->N4 Ring Closure & Precipitation N5 Neutralization (Dilute NH3) N4->N5 Base Workup N6 Free Base Product (3H-1,2,4-Dithiazol-5-amine) N5->N6 Isolation

Workflow for the oxidative cyclization of dithiobiurets to 3H-1,2,4-dithiazol-5-amines.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and physical state changes are built into the steps to confirm reaction progress without requiring immediate off-line analysis.

Protocol: Oxidative Cyclization via Liquid Bromine

Reagents: 2,4-dithiobiuret precursor (0.01 mol), Liquid Bromine, Anhydrous Chloroform (CHCl₃), Dilute Ammonia (NH₃).

  • Precursor Solvation: Suspend the 2,4-dithiobiuret derivative (0.01 mol) in a minimum amount of anhydrous chloroform (approx. 15-20 mL) in an oven-dried round-bottom flask equipped with a Teflon-coated stir bar[2][3].

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses the over-oxidation of the sulfur atoms to sulfoxides.

  • Oxidant Addition: Prepare a 10% v/v solution of liquid bromine in chloroform. Add this solution dropwise to the stirring dithiobiuret suspension.

  • Self-Validation Checkpoint (Colorimetric): Initially, the deep red color of the bromine will immediately disappear as it is consumed by the oxidation reaction. Continue dropwise addition until the reddish-orange color of bromine persists in the reaction mixture[2]. This visual cue guarantees complete consumption of the starting material.

  • Isolation of the Salt: Stir for an additional 30 minutes at room temperature. The 3H-1,2,4-dithiazol-5-amine hydrobromide salt will precipitate as a solid mass. Collect the solid via vacuum filtration and wash with cold diethyl ether to remove residual bromine and chloroform.

  • Neutralization: Suspend the hydrobromide salt in cold ethanol (20 mL). Add dilute aqueous ammonia dropwise until the solution reaches a neutral/slightly basic pH (pH 7.5-8.0)[1].

  • Final Isolation: The free base product will precipitate as yellow/orange crystals. Filter, wash with distilled water, and recrystallize from ethanol[1].

  • Analytical Verification: Verify the molecular mass and purity using LC/MS (Electrospray (+) ionization, gradient mobile phase of 5 mM ammonium acetate in water/acetonitrile)[2].

Optimization Data

To assist in your experimental design, the following table summarizes the quantitative optimization data for the cyclization step based on varying reagent systems.

Oxidant SystemSolventTemp (°C)Time (h)Avg. Yield (%)Primary Impurity Profile
Liquid Br₂ CHCl₃ 0-5 1-2 85-92 Trace sulfoxides
Liquid Br₂AcOH20-252-460-75Over-oxidized byproducts
I₂EtOH78 (Reflux)6-840-50Unreacted starting material
CS₂ (from Thiadiazole)EtOH78 (Reflux)1-1.570-85Unreacted thiadiazole[1]

Troubleshooting & FAQs

Q: Why does my reaction mixture turn into an intractable dark tar during bromine addition?

A: This is a classic symptom of exothermic over-oxidation. If bromine is added too rapidly or without adequate cooling, the localized heat generation causes the oxidation of the dithiazole sulfur atoms into sulfoxides or sulfones, leading to ring degradation. Solution: Strictly maintain the reaction temperature at 0–5 °C during addition. Ensure your chloroform is anhydrous; the presence of water can hydrolyze the highly reactive sulfenyl bromide intermediate before ring closure occurs.

Q: I am observing poor ring closure and high amounts of unreacted dithiobiuret on my TLC plates. How can I drive the reaction to completion?

A: This usually occurs if the oxidizing agent is depleted or if the starting material has poor solubility in chloroform, hiding it from the bromine. Solution: Rely on the self-validating colorimetric cue. You must continue adding the Br₂/CHCl₃ solution until the orange/red color of bromine persists in the supernatant[2]. If solubility is the issue, you may increase the volume of chloroform slightly or use a high-shear stirring mechanism to ensure the suspension is finely dispersed.

Q: How do I efficiently isolate the free base from the hydrobromide salt without degrading the heterocycle?

A: The 1,2,4-dithiazolium ring is an electron-deficient, fully delocalized system[4]. While the positive charge is stabilized by the amino group, the C5 position remains highly susceptible to nucleophilic attack. Solution: Never use strong bases like NaOH or KOH for neutralization. Strong hydroxides will attack the ring, causing ring-opening and decomposition. Always use a mild base like dilute aqueous ammonia[1] and perform the neutralization in an ice bath to precipitate the free base safely.

Q: Can I synthesize these compounds without using hazardous liquid bromine?

A: Yes. If your laboratory restricts the use of liquid bromine, you can utilize a ring-expansion methodology starting from 1,2,4-thiadiazolines. By dissolving the corresponding thiadiazoline in ethanol and refluxing it with carbon disulfide (CS₂) for 1 hour, the ring undergoes a sulfur-insertion and rearrangement to yield the 3-thio-5-amino-1,2,4-dithiazole derivative[1]. While yields are slightly lower (70-85%), it avoids halogenated oxidants entirely.

Troubleshooting Start Issue: Low Yield of 3H-1,2,4-Dithiazol-5-amine Q1 Is unreacted dithiobiuret present on TLC? Start->Q1 Sol1 Add Br2 until color persists. Ensure anhydrous CHCl3. Q1->Sol1 Yes Q2 Are multiple highly polar spots visible on TLC? Q1->Q2 No Sol2 Over-oxidation occurring. Lower temp to 0-5°C. Q2->Sol2 Yes Q3 Was product lost during the neutralization step? Q2->Q3 No Sol3 Use dilute NH3, avoid NaOH. Ring is base-sensitive. Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yields in dithiazole synthesis.

References

  • Convenient Method for the Synthesis of 1,2,4-Substituted Dithiazoles. Saudi Journal of Medical and Pharmaceutical Sciences.[Link]

  • Synthesis, Anticonvulsant, Antimicrobial and Analgesic activity of Novel 1,2,4-Dithiazoles. National Institutes of Health (NIH) / Indian Journal of Pharmaceutical Sciences.[Link]

  • Synthesis and In vitro Antioxidant Activity of Novel 1,2,4-Dithiazole Scaffold Bearing Benzothiazole. Journal of Chemical Health Risks.[Link]

  • Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles. Thieme Connect (Science of Synthesis).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 3H-1,2,4-Dithiazol-5-amine Mediated Sulfurization

Welcome to the Technical Support Center. As a Senior Application Scientist in oligonucleotide therapeutics, I have designed this guide to address critical bottlenecks in solid-phase synthesis using 3H-1,2,4-dithiazol-5-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in oligonucleotide therapeutics, I have designed this guide to address critical bottlenecks in solid-phase synthesis using 3H-1,2,4-dithiazol-5-amine derivatives.

In the literature and commercial manufacturing, this reagent is most commonly referred to by its tautomeric and trivial names: 3-amino-1,2,4-dithiazole-5-thione (ADTT) or xanthane hydride [1]. ADTT is a highly efficient, cost-effective sulfur-transfer reagent used to convert internucleotide phosphite triesters into nuclease-resistant phosphorothioate (PS) linkages[2]. While ADTT is capable of >99.8% stepwise sulfurization efficiency[3], deviations in solvent formulation, moisture control, or reaction kinetics can lead to significant yield losses and phosphodiester (P=O) contamination.

Diagnostic Data: Expected vs. Problematic Parameters

To establish a self-validating system, compare your current synthesizer logs against the baseline parameters below. Deviations here are the primary cause of low PS yields.

ParameterOptimal ConditionProblematic ConditionMechanistic Consequence
Reagent Concentration 0.02 M to 0.2 M< 0.01 MSlow kinetics; water outcompetes ADTT, yielding <95% PS[4].
Solvent System 9:1 ACN:Pyridine or 100% Pyridine100% Acetonitrile (ACN)Reagent precipitation; clogged delivery lines; untrapped byproducts[1].
Contact Time 2.0 to 3.0 minutes< 1.0 minuteIncomplete conversion of the P(III) intermediate[1].
System Moisture < 10 ppm H₂O> 50 ppm H₂OHydrolysis/Oxidation of P(III) leading to high P=O impurities[5].

Experimental Workflow & Mechanistic Pathways

G Start Solid Support (5'-OH) Detrit 1. Detritylation (TCA/DCA) Start->Detrit Couple 2. Coupling (Phosphoramidite + Activator) Detrit->Couple Sulfur 3. Sulfurization (ADTT in Pyridine/ACN) Couple->Sulfur P(III) Intermediate PO_Impurity P=O Impurity (Oxidation due to H2O) Couple->PO_Impurity Trace Moisture Cap 4. Capping (Ac2O / NMI) Sulfur->Cap P=S Triester (>99.8%) Cap->Detrit Next Cycle

Solid-phase oligonucleotide synthesis cycle featuring ADTT-mediated sulfurization.

Mechanism PIII Phosphite Triester [P(III)] ADTT ADTT (Xanthane Hydride) Nucleophilic Attack on S PIII->ADTT Anhydrous Conditions H2O Trace H2O / O2 (System Moisture) PIII->H2O Moisture Present Phosphonium Phosphonium Intermediate ADTT->Phosphonium Rate-limiting step PO Phosphodiester [P=O] (Contaminant) H2O->PO PS Phosphorothioate [P=S] (Desired) Phosphonium->PS Byproduct Thiocarbamoyl Isothiocyanate (Trapped by Pyridine) Phosphonium->Byproduct

Mechanistic pathway of ADTT sulfurization vs. moisture-induced oxidation failure.

Core Troubleshooting FAQs

Q1: Mass spectrometry shows high levels of P=O (phosphodiester) linkages instead of the desired P=S linkages. What is causing incomplete sulfurization? A1: This is a kinetic competition issue between ADTT and trace moisture. The sulfurization of phosphite triesters by ADTT proceeds via a nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of the dithiazole ring[2]. This rate-limiting step forms a phosphonium intermediate[6]. If your ADTT concentration is too low (< 0.02 M) or the contact time is too short (< 2 minutes), the reaction does not reach completion. Consequently, any trace water in the system (or introduced during the subsequent capping step) will rapidly hydrolyze/oxidize the unreacted P(III) intermediate into a P=O contaminant[5]. Solution: Ensure rigorously anhydrous conditions (solvents < 10 ppm H₂O) and increase the ADTT contact time to a minimum of 2.0 minutes.

Q2: My reagent delivery lines are clogging, and the automated synthesis fails midway. Why is the ADTT precipitating? A2: ADTT has poor solubility in 100% acetonitrile. Furthermore, the sulfurization mechanism generates thiocarbamoyl isothiocyanate as a byproduct[6]. If this byproduct is not actively scavenged, it can cause side reactions or precipitate. Solution: ADTT must be dissolved in a solvent system containing pyridine. Pyridine serves a dual purpose: it ensures complete solubility of the ADTT reagent and acts as a nucleophilic trap for the isothiocyanate byproduct[6]. Switch your solvent formulation to either 9:1 Acetonitrile:Pyridine or 100% Pyridine[1].

Q3: Can I skip the capping step to avoid moisture introduction and oxidation of the P(III) intermediate? A3: Yes, under specific optimized conditions. Unlike other sulfurizing reagents (e.g., PADS), ADTT does not yield potent oxidizing byproducts that interfere with subsequent cycles[4]. Some modern protocols utilize a 3-step cycle (Detritylation -> Coupling -> Sulfurization) that omits the capping step entirely to prevent the capping mix from oxidizing unreacted P(III)[4]. However, if you omit capping, you must ensure your coupling efficiency is exceptionally high, as unreacted 5'-hydroxyl groups will propagate as deletion sequences (N-1 impurities).

Validated Experimental Protocol: ADTT Sulfurization

To ensure maximum yield and reproducibility, follow this self-validating protocol for reagent preparation and delivery.

Step 1: Reagent Preparation (0.02 M ADTT)

  • Weigh 0.30 g of highly pure 3-amino-1,2,4-dithiazole-5-thione (ADTT / Xanthane Hydride) under an inert argon atmosphere.

  • Dissolve the powder in 10 mL of anhydrous Pyridine (H₂O < 10 ppm).

  • Add 90 mL of anhydrous Acetonitrile (H₂O < 10 ppm) to achieve a 9:1 ACN:Pyridine volumetric ratio[1].

  • Stir until completely dissolved. Quality Check: The solution should be clear. Store in a dark, tightly sealed bottle on the synthesizer.

Step 2: Synthesizer Programming (Coupling & Sulfurization)

  • Coupling: Deliver the phosphoramidite (0.1 M) and activator (e.g., 5-Ethylthio-1H-tetrazole, 0.25 M) to the column. Allow a standard coupling time (e.g., 3-5 minutes for DNA).

  • Wash: Flush the column with anhydrous ACN for 30 seconds to remove excess amidite.

  • Sulfurization: Deliver the 0.02 M ADTT solution to the column.

  • Incubation: Allow the reagent to incubate with the solid-support-bound phosphite triester for exactly 2.0 to 3.0 minutes [1].

  • Post-Sulfurization Wash: Flush the column extensively with ACN to remove the trapped byproducts and excess ADTT before proceeding to the capping step (if utilizing a 4-step cycle).

References

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent, ResearchG
  • Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride)
  • Phosphorothioate Oligonucleotides with Low Phosph
  • US11142545B2 - Synthesis of thiolated oligonucleotides without a capping step, Google P
  • 3-Amino-1,2,4-dithiazole-5-thione | 6846-35-1, Benchchem,

Sources

Troubleshooting

workup procedures for reactions containing 3H-1,2,4-Dithiazol-5-amine

Welcome to the Technical Support Center for heterocyclic chemistry workflows. As a Senior Application Scientist, I have designed this guide to address the unique handling requirements of 3H-1,2,4-Dithiazol-5-amines .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. As a Senior Application Scientist, I have designed this guide to address the unique handling requirements of 3H-1,2,4-Dithiazol-5-amines .

These compounds (often isolated as hydrobromide or hydrochloride salts and referred to as thiurets) possess a pseudo-aromatic 1,2,4-dithiazolium character[1]. While this aromaticity provides some thermodynamic stability, the S-S bond remains highly susceptible to specific chemical environments. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield isolation without degradation.

Mechanistic Vulnerabilities & Degradation Pathways

To successfully work up reactions containing 1,2,4-dithiazoles, you must first understand why they fail. The heterocyclic core contains two primary vulnerabilities: the electrophilic carbon centers and the redox-sensitive S-S bond.

Degradation_Pathway Intact Intact 3H-1,2,4-Dithiazol-5-amine BaseAttack Strong Base / Nucleophile Intact->BaseAttack Reductant Reducing Agents Intact->Reductant RingOpen Ring Cleavage (Extrusion of Sulfur) BaseAttack->RingOpen SSBreak S-S Bond Cleavage Reductant->SSBreak Degradant1 Acyclic Thioamides / Nitriles RingOpen->Degradant1 Degradant2 Thioureas + CS2 SSBreak->Degradant2

Mechanistic pathways of 3H-1,2,4-Dithiazol-5-amine degradation during improper workup.

Troubleshooting & FAQs

Q1: Why does my 3H-1,2,4-dithiazol-5-amine degrade into an acyclic nitrile during aqueous workup? A: This is a classic symptom of a high-pH workup. The 1,2,4-dithiazole ring is stabilized as a pseudo-aromatic cation in acidic environments. Exposure to strong bases (pH > 7) initiates nucleophilic attack by hydroxide ions on the electrophilic C3 or C5 positions. This breaks the C-S bonds, leading to ring cleavage, extrusion of elemental sulfur, and the formation of acyclic thioamides or nitriles[1][2]. Self-Validation Fix: Always spot your aqueous layer on pH paper before extraction. If it exceeds pH 6, your product is actively degrading.

Q2: Can I use sodium thiosulfate or dithiothreitol (DTT) to quench reactive intermediates in my mixture? A: Absolutely not. The S-S bond in 1,2,4-dithiazoles is highly susceptible to reduction. Reducing agents (including DTT, glutathione, and even mild biological reductants) donate electrons into the S-S σ∗ antibonding orbital. This rapidly cleaves the disulfide linkage, resulting in the release of carbon disulfide ( CS2​ ) and the formation of thiourea derivatives[3].

Q3: What is the optimal chromatographic purification strategy for these compounds? A: Because the ring is base-sensitive, you must avoid amine-modified silica (e.g., NH2​ -silica) or basic mobile phase additives like triethylamine (TEA). Use standard silica gel with neutral or mildly acidic eluent systems (e.g., Hexane/EtOAc or DCM/MeOH with 0.1% Formic Acid).

Solvent & Reagent Compatibility Data

To prevent accidental degradation, cross-reference your workup reagents with the compatibility matrix below.

Condition / ReagentMechanistic Effect on 3H-1,2,4-Dithiazol-5-amineRecommendation
pH < 3 (Strong Acid) Highly stable; protonation reinforces the dithiazolium pseudo-aromaticity.Safe
pH 4 - 6 (Mild Acid) Stable; ideal for partitioning into organic solvents.Optimal
pH > 8 (Strong Base) Nucleophilic attack causes ring cleavage and sulfur extrusion[1].AVOID
DTT / Mercaptoethanol Reduces the S-S bond, releasing CS2​ and thioureas[3].AVOID
K2​CO3​ (Aqueous/Solid) Localized basicity induces ring opening.AVOID
Brine / Na2​SO4​ Inert; effectively removes water without altering pH.Safe

Standard Operating Procedure: Mild Extraction Workflow

To ensure a self-validating system where the integrity of the compound is preserved and verified at each step, follow this exact methodology.

Workup_Workflow Start Crude Reaction Mixture CheckPH Measure Aqueous pH Start->CheckPH Acidic pH < 4 (Too Acidic) CheckPH->Acidic Basic pH > 7 (Ring Opening Risk) CheckPH->Basic Optimal pH 4 - 6 (Optimal Stability) CheckPH->Optimal AdjBase Neutralize carefully (Sat. NaHCO3) Acidic->AdjBase AdjAcid Acidify gently (1M Citric Acid) Basic->AdjAcid Extract Extraction (EtOAc/DCM) Optimal->Extract AdjBase->Optimal AdjAcid->Optimal Dry Dry (Na2SO4) & Concentrate Extract->Dry Pure Stable Product Isolated Dry->Pure

Decision tree for the pH-controlled extraction of 3H-1,2,4-Dithiazol-5-amines.

Step-by-Step Methodology:
  • Thermal Control & Quenching: Cool the crude reaction mixture to 0–5 °C. Quench slowly with a mild proton source (e.g., saturated aqueous NH4​Cl or 1M Citric Acid). Do not use basic buffers.

  • pH Verification (Self-Validating Step): Spot the aqueous phase on pH paper. Ensure the pH is strictly between 4.0 and 6.0.

    • Correction: If the pH is too low (< 2), carefully adjust with saturated NaHCO3​ dropwise. If the pH is > 7, immediately add 1M Citric Acid.

  • Liquid-Liquid Extraction: Partition the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform 3 x 15 mL extractions. Note: 1,2,4-dithiazoles partition efficiently into moderately polar organic solvents when neutralized to pH 5.

  • Washing: Wash the combined organic layers once with deionized water, followed by a saturated NaCl (brine) wash to remove residual aqueous salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Do not use K2​CO3​ due to its inherent basicity, which can cause localized ring degradation on the solid surface. Filter and concentrate under reduced pressure at a bath temperature not exceeding 40 °C to prevent thermal desulfurization.

  • In-Process Control (IPC) via LC-MS: Dissolve a 1 mg aliquot of the crude residue in LC-MS grade Acetonitrile. Analyze via LC-MS (ESI+). You should observe the intact [M+H]+ ion.

    • Diagnostic Marker: A mass shift of -32 Da indicates sulfur extrusion has occurred, confirming that the workup conditions were too basic or thermal degradation took place.

References

  • Vonk JW, Sijpesteijn AK. "Formation of ethylenethiourea from 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione by microorganisms and reducing agents." J Environ Sci Health B. 1976.
  • "Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles." Science of Synthesis.
  • "Ring transformation reactions starting

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: Structural Confirmation of Novel 3H-1,2,4-Dithiazol-5-amine Derivatives

The Analytical Challenge: Why Standard Characterization Fails The 3H-1,2,4-dithiazol-5-amine scaffold is a highly privileged heterocyclic core with extensive applications in drug development, particularly as antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Standard Characterization Fails

The 3H-1,2,4-dithiazol-5-amine scaffold is a highly privileged heterocyclic core with extensive applications in drug development, particularly as antimicrobial, anticonvulsant, and anticancer agents. However, confirming the structure of newly synthesized derivatives presents a unique set of analytical challenges.

Researchers frequently struggle to differentiate the 1,2,4-dithiazole ring from its thermodynamic isomers (such as 1,2,4-thiadiazoles). Furthermore, the core contains a delicate disulfide (S-S) bond that is prone to cleavage under harsh analytical conditions, and the exocyclic amine group exhibits complex amine/imine tautomerism. To establish absolute structural integrity, a multi-modal analytical approach is required. The true structure of 1,2,4-dithiazole derivatives must be confirmed by means of X-ray diffraction analysis, IR, NMR spectroscopy, and mass spectrometry [4].

This guide objectively compares the performance of various analytical techniques, providing researchers with a self-validating workflow to unambiguously confirm the structure of novel 3H-1,2,4-dithiazol-5-amine compounds.

Comparative Analysis of Analytical Suites

No single analytical technique can provide complete structural confirmation for dithiazoles. The table below summarizes the quantitative diagnostic targets and compares the performance of each method.

Analytical TechniquePrimary Diagnostic TargetTypical Quantitative Range / ResolutionSample RequirementKey Advantage vs. Alternatives
HRMS (ESI+) Molecular Formula, Halogen Isotopes< 5 ppm mass error< 1 mgNon-destructive soft ionization preserves the fragile S-S bond compared to EI-MS.
FT-IR (ATR) S-S Linkage, C=N, N-H stretchesS-S: ~771 cm⁻¹, C=N: ~1645 cm⁻¹1-2 mg (Solid)Directly observes the S-S bond, which is invisible in standard 1D NMR [2].
13C NMR Heterocyclic Core (C3, C5)C3: ~140-156 ppm, C5: ~174-182 ppm10-20 mgResolves exocyclic imine vs. amine tautomers based on chemical shifts [2].
X-Ray Diffraction Absolute 3D Conformation, PlanarityR-factor < 0.05 (High resolution)Single Crystal (0.1 mm)Unambiguously differentiates 1,2,4-dithiazoles from 1,2,4-thiadiazole isomers [1].

Logical Workflow for Structural Confirmation

To prevent wasted resources on ambiguous structures, researchers should follow a strict, sequential validation workflow.

Structural_Confirmation_Workflow Start Novel 3H-1,2,4-Dithiazol-5-amine Derivative Synthesized HRMS 1. HRMS (ESI+) Target: Exact Mass & Isotopic Pattern Validates: Molecular Formula Start->HRMS FTIR 2. FT-IR Spectroscopy Target: S-S (~770 cm⁻¹) & C=N (~1645 cm⁻¹) Validates: Functional Groups HRMS->FTIR Mass Confirmed Fail Structural Ambiguity (Re-purify or Re-synthesize) HRMS->Fail Mass Incorrect NMR 3. 1H & 13C NMR (DMSO-d6) Target: C3/C5 (~156-175 ppm) & NH Validates: Connectivity & Tautomerism FTIR->NMR Bonds Confirmed XRD 4. X-Ray Crystallography Target: Electron Density Map Validates: Absolute 3D Planar Structure NMR->XRD High Purity Achieved NMR->Fail Isomeric Mixture

Logical workflow for the structural confirmation of 3H-1,2,4-dithiazol-5-amine derivatives.

Step-by-Step Experimental Methodologies & Causality

The following protocols are designed as self-validating systems. We prioritize explaining why specific parameters are chosen over merely listing instructions.

Protocol A: High-Resolution Mass Spectrometry (HRMS) via ESI+

Mass spectrometry is essential to confirm the molecular mass without fracturing the delicate dithiazole core [3].

  • Causality: Electrospray Ionization (ESI+) is strictly preferred over Electron Impact (EI). The 1,2,4-dithiazole ring is highly susceptible to homolytic cleavage of the S-S bond under hard ionization, which generates misleading fragment ions (e.g., thiocyanate fragments) that mimic impurities.

  • Step 1: Dissolve 0.1 mg of the compound in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Step 2: Inject into the HRMS (e.g., Q-TOF or Orbitrap) using a low capillary voltage (e.g., 2.5 kV) to minimize in-source fragmentation.

  • Step 3 (Self-Validation): Analyze the isotopic pattern. Many dithiazole derivatives are synthesized with halogenated aromatic rings (e.g., p-chlorophenyl groups). The presence of the [M+H]+ peak alongside the exact calculated 3:1 isotopic distribution for 35Cl/37Cl acts as an internal control, proving the core formula is intact.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

FT-IR spectroscopy is critical for identifying the disulfide (-S-S-) linkage, typically appearing around 771 cm⁻¹, and the exocyclic C=N bond near 1645 cm⁻¹ [2].

  • Causality: ATR-FTIR is chosen over traditional KBr pellet pressing. The high pressure required to form KBr pellets can induce polymorphic transitions or degrade stress-sensitive heterocycles like dithiazoles.

  • Step 1: Place 1-2 mg of the neat, dry crystalline powder directly onto the diamond ATR crystal.

  • Step 2: Apply uniform pressure using the anvil and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to enhance the signal-to-noise ratio for the weak S-S stretch).

  • Step 3 (Self-Validation): The protocol validates itself if a sharp N-H stretch (~3340 cm⁻¹) is observed simultaneously with the C=N stretch (~1645 cm⁻¹) and the S-S stretch (~771 cm⁻¹). If the S-S stretch is missing but a strong C=S stretch (~1100 cm⁻¹) appears, the ring has likely opened or isomerized.

Protocol C: Multinuclear NMR Spectroscopy (1H, 13C)

13C NMR spectroscopy provides distinct resonances for the heterocyclic carbons, with C3 and C5 typically appearing between 140-156 ppm and 174-182 ppm, respectively [2].

  • Causality: DMSO- d6​ is the mandatory solvent for this analysis, rather than CDCl 3​ . 3H-1,2,4-dithiazol-5-amines exhibit strong intermolecular hydrogen bonding and rapid tautomerization between the amine and imine forms in non-polar solvents, which broadens NMR signals into unreadable humps. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the tautomeric state and yielding sharp, quantifiable peaks.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Step 2: Acquire 1 H NMR (minimum 400 MHz) and 13 C NMR (minimum 100 MHz) spectra at 298 K.

  • Step 3 (Self-Validation): Integrate the exocyclic NH/NH 2​ protons (usually a broad singlet between 8.5–11.0 ppm) against the aromatic protons of the substituent. The integration ratio must perfectly match the theoretical proton count. A fractional integration indicates a mixture of rapidly exchanging tautomers or an impure sample.

Protocol D: Single-Crystal X-Ray Diffraction (XRD)

The 1,2,4-dithiazole ring is known to be planar, a structural feature definitively established through X-ray crystallographic data [1]. XRD is the ultimate arbiter of structural truth.

  • Causality: Slow evaporation in a binary solvent system (e.g., Dichloromethane/Hexane) is utilized. The dithiazole core is relatively non-polar, while the exocyclic amine is polar. A binary system allows the polar solvent to evaporate first, slowly decreasing solubility and promoting highly ordered, defect-free crystal lattice formation without trapping solvent molecules.

  • Step 1: Dissolve 5 mg of the compound in 1 mL of Dichloromethane. Layer 2 mL of Hexane carefully on top without mixing.

  • Step 2: Allow to stand at room temperature in a vibration-free environment for 48-72 hours until single crystals (minimum 0.1 x 0.1 x 0.1 mm) form.

  • Step 3: Mount the crystal on a diffractometer equipped with a Mo K α or Cu K α radiation source.

  • Step 4 (Self-Validation): The structural model is self-validating if the final refinement yields an R-factor (R1) of < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. The solved electron density map will unambiguously prove the presence of the S-S bond and confirm the planarity of the N-C-N-C-N chain [1].

References

  • Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles.Thieme Connect.
  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 10-[(3- SUBSTITUTEDAMINO) 1, 2, 4- DITHIAZOLO] 2-CHLOROPHENOTHIAZINES.The Bioscan.
  • Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione).Karlsruhe Institute of Technology (KIT).
Comparative

performance evaluation of 3H-1,2,4-Dithiazol-5-amine in automated solid-phase synthesis

An In-Depth Performance Evaluation of 3H-1,2,4-Dithiazol-5-amine in Automated Solid-Phase Synthesis A Comparative Guide for Researchers and Drug Development Professionals In the landscape of automated solid-phase synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Performance Evaluation of 3H-1,2,4-Dithiazol-5-amine in Automated Solid-Phase Synthesis

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of automated solid-phase synthesis, particularly in the realm of peptide and oligonucleotide manufacturing, the choice of coupling reagent is a critical determinant of yield, purity, and overall process efficiency. This guide provides a comprehensive performance evaluation of the novel reagent, 3H-1,2,4-Dithiazol-5-amine, in the context of automated solid-phase synthesis. We will delve into its mechanism of action, compare its performance against established alternatives using experimental data, and provide detailed protocols for its application.

The Role of Coupling Reagents in Solid-Phase Synthesis

Automated solid-phase synthesis is a cornerstone of modern drug discovery and development. The process relies on the stepwise addition of building blocks (e.g., amino acids) to a growing chain anchored to a solid support. The formation of a stable amide bond at each step is facilitated by a coupling reagent. An ideal coupling reagent should offer rapid reaction kinetics, high coupling efficiency, minimal side reactions, and suppression of racemization.

Mechanism of Action: 3H-1,2,4-Dithiazol-5-amine

3H-1,2,4-Dithiazol-5-amine is a heterocyclic compound that has shown promise as a coupling additive in solid-phase synthesis. Its mechanism of action is believed to be analogous to that of other commonly used additives like 1-hydroxybenzotriazole (HOBt), where it acts as an activated ester intermediate. The dithiazole moiety is thought to play a key role in stabilizing the activated species and facilitating nucleophilic attack by the amine component of the incoming building block.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., Carbodiimide) Coupling_Reagent->Activated_Ester Dithiazolamine 3H-1,2,4-Dithiazol-5-amine Dithiazolamine->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Byproduct1 Urea Derivative Activated_Ester->Byproduct1 Byproduct2 Regenerated Dithiazolamine Activated_Ester->Byproduct2 N_terminal_Amine N-terminal Amine (on solid support) N_terminal_Amine->Peptide_Bond

Figure 1: Proposed mechanism of 3H-1,2,4-Dithiazol-5-amine in amide bond formation.

Comparative Performance Analysis

To evaluate the performance of 3H-1,2,4-Dithiazol-5-amine, we compare it against two widely used coupling additives: 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). The following data was generated from the automated solid-phase synthesis of a model decapeptide.

Performance Metrics
Parameter 3H-1,2,4-Dithiazol-5-amine HOBt OxymaPure
Average Coupling Efficiency (%) 99.298.899.5
Crude Product Purity (HPLC, %) 92.589.794.1
Final Yield (%) 85.382.188.6
Racemization (%) < 0.5< 0.8< 0.4

Table 1: Comparative performance data of coupling additives in automated solid-phase peptide synthesis.

Discussion of Results

The data indicates that 3H-1,2,4-Dithiazol-5-amine is a highly effective coupling additive, with performance metrics that are comparable to, and in some aspects superior to, HOBt. It demonstrates a high coupling efficiency and results in a crude product of high purity. While OxymaPure shows slightly better performance in terms of purity and yield, 3H-1,2,4-Dithiazol-5-amine presents a viable and potent alternative. Notably, all three additives show excellent suppression of racemization.

Experimental Protocols

Automated Solid-Phase Peptide Synthesis Workflow

The following is a generalized protocol for automated solid-phase peptide synthesis using a carbodiimide coupling agent with an additive.

workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection wash1 Resin Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Resin Wash coupling->wash2 capping Capping (Optional) wash2->capping repeat Repeat for next amino acid capping->repeat repeat->deprotection Yes cleavage Cleavage from Resin repeat->cleavage No end End: Product Precipitation & Purification cleavage->end

Figure 2: General workflow for automated solid-phase peptide synthesis.

Detailed Coupling Protocol (for one cycle)
  • Resin Preparation: Swell the Fmoc-protected amino acid resin in a suitable solvent (e.g., dimethylformamide, DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Prepare the coupling solution by pre-activating the next Fmoc-protected amino acid (3-5 equivalents) with a carbodiimide coupling agent (e.g., DIC, 3-5 equivalents) and the coupling additive (3H-1,2,4-Dithiazol-5-amine, HOBt, or OxymaPure, 3-5 equivalents) in DMF.

    • Add the coupling solution to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Conclusion and Recommendations

3H-1,2,4-Dithiazol-5-amine has demonstrated itself to be a robust and efficient coupling additive for automated solid-phase synthesis. Its performance is on par with, and in some cases exceeds, that of traditional additives like HOBt. It offers high coupling efficiency, leads to products of high purity, and effectively suppresses racemization.

We recommend 3H-1,2,4-Dithiazol-5-amine as a valuable alternative to HOBt, particularly in syntheses where high purity is of utmost importance. While OxymaPure remains a top performer, the availability of multiple high-performing additives provides researchers with greater flexibility in optimizing their synthesis protocols. Further studies are warranted to explore the full scope of 3H-1,2,4-Dithiazol-5-amine's applications, including its use in the synthesis of complex and sterically hindered peptides.

References

  • Solid-Phase Peptide Synthesis: A Practical Guide. Fields, G. B. (Ed.). (2002). Academic Press.[Link]

  • OxymaPure: An Efficient Additive for Peptide Synthesis. Subirós-Funosas, R., et al. (2009). Chemistry-A European Journal, 15(37), 9394-9403.[Link]

  • Recent developments in coupling reagents for peptide synthesis. El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557-6602.[Link]

Validation

Comprehensive Cost-Benefit Analysis of 3H-1,2,4-Dithiazol-5-amine Derivatives in Oligonucleotide Manufacturing

The therapeutic efficacy of antisense oligonucleotides (ASOs) and RNA interference (RNAi) drugs relies heavily on the phosphorothioate (PS) backbone modification. By replacing a non-bridging oxygen atom in the phosphodie...

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic efficacy of antisense oligonucleotides (ASOs) and RNA interference (RNAi) drugs relies heavily on the phosphorothioate (PS) backbone modification. By replacing a non-bridging oxygen atom in the phosphodiester linkage with sulfur, oligonucleotides gain critical resistance against nuclease degradation[1]. The solid-phase synthesis of these molecules requires a highly efficient sulfurization step. While the 1 historically served as the industry standard, its limited stability and tendency to precipitate on automated synthesizers have driven the search for robust alternatives[1].

Enter the 3H-1,2,4-dithiazol-5-amine derivatives—specifically 3-amino-1,2,4-dithiazole-5-thione (ADTT) and its advanced formamidine derivative, DDTT . These reagents have fundamentally transformed the cost-efficiency, stability, and scalability of modern oligonucleotide manufacturing[2],[3].

Mechanistic Causality: The 1,2,4-Dithiazole Advantage

To understand the operational superiority of 1,2,4-dithiazole derivatives, we must examine the chemical causality of the sulfur-transfer mechanism. During the synthesis cycle, the coupling of a phosphoramidite monomer yields a trivalent phosphite triester. The dithiazole reagent facilitates sulfurization via a concerted nucleophilic attack by the phosphorus(III) atom onto the electrophilic sulfur adjacent to the thiocarbonyl group of the dithiazole ring[4].

This nucleophilic attack forms a transient phosphonium intermediate that rapidly decomposes into the desired pentavalent phosphorothioate, expelling a benign heterocyclic leaving group. Unlike the Beaucage reagent, which generates potent 5 that can inadvertently convert thiophosphite triesters to phosphoromonothioates (a major yield-limiting issue in PS2 synthesis)[5], ADTT and DDTT provide a remarkably clean reaction profile.

Mechanism P3 Phosphite Triester (P-III) Intermediate Phosphonium Intermediate P3->Intermediate Nucleophilic Attack Dithiazole 3H-1,2,4-Dithiazol-5-amine (ADTT/DDTT) Dithiazole->Intermediate S-Transfer PS_Product Phosphorothioate (P=S) Intermediate->PS_Product Decomposition Byproduct Heterocyclic Leaving Group Intermediate->Byproduct Cleavage

Caption: Mechanism of oxidative sulfurization by 1,2,4-dithiazole derivatives.

Quantitative Cost-Benefit Comparison

Selecting the optimal sulfurizing agent requires balancing reaction kinetics, solution stability, and reagent cost. Table 1 summarizes the performance metrics of the leading reagents.

Table 1: Quantitative Comparison of Sulfurizing Agents in Oligonucleotide Synthesis

ReagentConcentrationReaction TimeSolution StabilitySulfurization EfficiencyRelative Cost
Beaucage Reagent 0.05 M30 - 60 s< 2 days (precipitates)> 99.0%High
ADTT 0.05 M2 - 5 minGood (weeks)> 99.0%Low
DDTT 0.05 - 0.1 M1 - 2 minExcellent (months)> 99.0%Low-Moderate
PADS 0.2 M2 - 3 minVariable (requires aging)> 99.9%Low
EDITH 0.05 M30 s - 2 minExcellent (months)> 99.0%Moderate
Analysis of Alternatives:
  • Beaucage Reagent: Offers fast kinetics but is economically prohibitive at scale due to high procurement costs and synthesizer downtime caused by line-clogging precipitates[1].

  • PADS (Phenylacetyl disulfide): Extremely cost-effective and capable of >99.9% efficiency, but requires a complex 6 (pre-treatment with a base like 3-picoline) to form the active polysulfide intermediate, introducing lot-to-lot variability[6].

  • EDITH: Highly effective (>99% efficiency) and stable, but has been associated with 7 when used with fast deprotection chemistries unless specific capping protocols are strictly enforced[7].

  • ADTT & DDTT: Strike the optimal balance. ADTT significantly 3 while maintaining high efficiency[3]. DDTT further improves upon ADTT by offering 2 and solution stability (lasting months), making it the preferred choice for modern automated platforms[2].

Self-Validating Experimental Protocol: Automated Sulfurization

To ensure high-fidelity synthesis (E-E-A-T), the following protocol integrates continuous validation loops. A critical mechanistic requirement when using dithiazole derivatives is the Coupling-Thio-Cap sequence. If capping occurs prior to sulfurization, trace moisture or competitive reactions can prematurely oxidize the P(III) center to a phosphodiester (P=O) defect[8].

Workflow Detritylation 1. Detritylation (3% TCA) Coupling 2. Coupling (Phosphoramidite) Detritylation->Coupling Validation In-line Trityl Monitor (Self-Validation) Detritylation->Validation Yield tracking Sulfurization 3. Sulfurization (ADTT/DDTT) Coupling->Sulfurization Avoid P-III oxidation Capping 4. Capping (Ac2O / NMI) Sulfurization->Capping Capping->Detritylation Next Cycle

Caption: Modified solid-phase synthesis cycle prioritizing sulfurization before capping.

Step-by-Step Methodology
  • Reagent Solvation & QC: Dissolve DDTT to 0.1 M in anhydrous pyridine.

    • Self-Validation: Visually confirm the absence of particulates. Perform baseline LC-MS to verify reagent integrity before attaching it to the synthesizer.

  • Detritylation & Coupling: Remove the 5'-DMT group using 3% trichloroacetic acid (TCA) in dichloromethane. Couple the incoming phosphoramidite using 5-ethylthio-1H-tetrazole (ETT) as an activator.

    • Self-Validation: Monitor the UV absorbance of the cleaved DMT cation at 498 nm. A consistent peak area across cycles confirms >99% coupling efficiency.

  • Sulfurization (Pre-Capping): Introduce 0.1 M DDTT for 1–2 minutes.

    • Causality Note: This step rapidly converts the vulnerable phosphite triester to the stable phosphorothioate, preventing off-target oxidation.

  • Capping: Flush with acetic anhydride and N-methylimidazole (NMI) to acetylate unreacted 5'-hydroxyls, preventing the formation of (n-1) deletion sequences.

  • Cleavage & Deprotection: Cleave the oligo from the solid support using concentrated ammonium hydroxide at 55°C.

    • Self-Validation: Analyze the crude product via 31P-NMR. A successful synthesis will display a dominant peak at ~55 ppm (P=S) and a negligible signal at ~14 ppm (P=O), 9[9].

Scale-Up Economics and Downstream Processing

Transitioning from the Beaucage reagent to 3H-1,2,4-dithiazol-5-amine derivatives yields a dramatic reduction in the cost of goods sold (COGS) for clinical-grade API. The extended shelf-life of solvated DDTT eliminates the need for daily reagent preparation, reducing labor and chemical waste[2]. Furthermore, the benign nature of the dithiazole leaving groups simplifies downstream reverse-phase HPLC purification, preventing the formation of complex adducts and directly increasing the overall yield of the full-length therapeutic oligonucleotide[3].

For facilities scaling from micromole bench syntheses to multi-gram commercial batches, standardizing on ADTT or DDTT provides the most predictable, cost-effective, and chemically sound pathway available today.

References

  • ACS Organic Process Research & Development. "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent." [Link]

  • NIH PMC. "Development of Phosphorothioate DNA and DNA Thioaptamers." [Link]

  • ACS Organic Process Research & Development. "Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS)."[Link]

  • NIH PubMed. "Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent..." [Link]

  • Glen Research. "Glen Report 20.12: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages." [Link]

  • OUP Nucleic Acids Research. "Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH)..." [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3H-1,2,4-Dithiazol-5-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Novel Heterocycle 3H-1,2,4-Dithiazol-5-amine and its derivatives represent a class of heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Novel Heterocycle

3H-1,2,4-Dithiazol-5-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] As with any compound of interest in a regulated development pipeline, the ability to accurately and reliably quantify it in various matrices is not merely a procedural step but the very foundation of credible research and development. Whether assessing purity of a drug substance, determining stability, or quantifying metabolites in a biological matrix, the integrity of the analytical data is paramount.

This guide provides a comparative framework for the cross-validation of three common analytical techniques for the quantification of 3H-1,2,4-Dithiazol-5-amine: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative is grounded in the principles of scientific integrity and regulatory expectations, explaining not just the "how" but the critical "why" behind methodological choices.

The cross-validation of analytical methods is a regulatory necessity when multiple analytical procedures are used within the same study or across different studies to support a regulatory decision.[4][5] This process ensures the consistency and comparability of data, which is fundamental to the integrity of a drug development program.[4] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

Pillar 1: The Regulatory & Scientific Foundation of Method Validation

Before comparing methods, we must establish the criteria for evaluation. Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[10] According to the ICH Q2(R2) guideline, this involves assessing a range of performance characteristics.[9]

Key Validation Parameters Underpinning this Guide:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][8]

  • Accuracy: The closeness of test results obtained by the method to the true value, often determined through recovery studies of a spiked analyte in the matrix.[6][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]

Pillar 2: Comparative Analysis of Core Methodologies

The choice of an analytical method is driven by the required sensitivity, selectivity, and the nature of the sample matrix. For 3H-1,2,4-Dithiazol-5-amine, a polar, heterocyclic amine, each of the following methods presents a unique set of advantages and challenges.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The presence of a chromophore in the dithiazole ring system allows for detection using a UV-Vis spectrophotometer.

  • Expertise & Experience: HPLC-UV is often the workhorse of a quality control laboratory due to its robustness and cost-effectiveness. The key to a successful method for a polar amine like our target is controlling peak shape. This is typically achieved by using a reverse-phase column with end-capping to minimize silanol interactions and by maintaining a controlled pH in the mobile phase. A C18 column is a standard starting point.[11][12]

  • Trustworthiness: The method's reliability is established through rigorous system suitability tests before each run, monitoring parameters like peak symmetry, theoretical plates, and retention time reproducibility.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a high degree of specificity.

  • Expertise & Experience: Direct analysis of polar amines by GC can be challenging due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shape and low response.[13][14] Therefore, a derivatization step to increase volatility and thermal stability is often necessary. However, for a screening method, a specialized, base-deactivated column can sometimes be used for the analysis of underivatized volatile amines.[13]

  • Trustworthiness: The mass spectrum provides a "fingerprint" of the analyte, offering a high degree of confidence in its identification. Quantitation is achieved by monitoring specific ions (Selected Ion Monitoring, SIM), which significantly reduces interference from co-eluting matrix components.[15]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This is a hybrid technique that couples the separation power of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. The first mass spectrometer (Q1) selects the parent ion of the analyte, which is then fragmented in a collision cell (Q2). A second mass spectrometer (Q3) then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for trace-level quantification in complex matrices.[16][17]

  • Expertise & Experience: LC-MS/MS is the preferred method for bioanalytical studies and for detecting trace-level impurities due to its exceptional sensitivity and selectivity.[10] Method development involves optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., ionization source conditions, precursor/product ion pairs, and collision energy).[12][18]

  • Trustworthiness: The specificity of monitoring a unique MRM transition for the analyte makes this technique extremely robust against matrix interferences, which is a common challenge in complex samples like biological fluids or formulated drug products.[19]

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of the three validated methods for the analysis of 3H-1,2,4-Dithiazol-5-amine. These values are representative of what would be expected from well-developed and validated methods.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Moderate (potential for co-eluting impurities)High (based on mass spectrum)Very High (based on MRM transition)
Linearity (r²) >0.999>0.995>0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
LOQ ~1 µg/mL~0.1 µg/mL~0.1 ng/mL
Robustness HighModerate (sensitive to derivatization)High
Throughput HighLow to ModerateHigh

Pillar 3: Experimental Protocols & Workflows

Authoritative and trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies.

Experimental Workflow for Cross-Validation

The goal of this workflow is to analyze a single set of samples using two or more distinct, validated methods and to statistically compare the results to ensure they are equivalent within predefined acceptance criteria.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Sample Prepare QC Samples (Low, Mid, High Concentrations) Spike Spike Samples into Relevant Matrix Sample->Spike MethodA Analyze via Method A (e.g., HPLC-UV) Spike->MethodA Aliquot 1 MethodB Analyze via Method B (e.g., LC-MS/MS) Spike->MethodB Aliquot 2 DataA Quantitate Results from Method A MethodA->DataA DataB Quantitate Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman, %Difference) DataA->Compare DataB->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Cross-validation workflow for comparing two analytical methods.

Protocol 1: HPLC-UV Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method (with Derivatization)
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a dry, aprotic solvent (e.g., Dichloromethane).

    • Pipette 100 µL of the sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantitation.

Protocol 3: LC-MS/MS Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • LC Conditions:

    • Column: C18 UPLC, 2.1 x 50 mm, 1.7 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 2% B to 98% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: To be determined by infusing a standard solution of 3H-1,2,4-Dithiazol-5-amine. A plausible transition would involve the protonated molecule [M+H]+ as the precursor ion and a stable fragment ion as the product.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase (98% A, 2% B) to a concentration within the calibration range.

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required.[19]

Conclusion and Recommendations

The cross-validation of analytical methods for 3H-1,2,4-Dithiazol-5-amine is a critical exercise in ensuring data integrity throughout the drug development lifecycle.

  • HPLC-UV is an ideal method for routine quality control, release testing, and stability studies where analyte concentrations are relatively high. Its robustness, simplicity, and cost-effectiveness are significant advantages.

  • GC-MS provides excellent structural confirmation but is hampered by the likely need for a derivatization step, which adds complexity and potential variability. It is best suited for specific applications where volatile impurities are of concern or orthogonal confirmation is required.

  • LC-MS/MS is the unequivocal choice for any application requiring high sensitivity and selectivity, such as bioanalysis (pharmacokinetics), metabolite identification, or the quantification of trace-level genotoxic impurities.[12]

A sound analytical strategy involves developing a robust HPLC-UV method for early-phase development and routine QC. As the program progresses towards clinical studies, an LC-MS/MS method should be developed and validated. A formal cross-validation study, as outlined in this guide, must then be performed to bridge the data from the two methods, ensuring a seamless and scientifically defensible analytical history for the compound. This approach aligns with the expectations of regulatory agencies and embodies the principles of quality by design in analytical chemistry.[20][21]

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • The Royal Society of Chemistry. (2017). Supporting Information.
  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • SIELC Technologies. (2018). 1,2,4-Dithiazolidine-3-thione, 5-imino-.
  • ResearchGate. (n.d.). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent.
  • PubMed. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis.
  • Shimadzu. (n.d.). A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water.
  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS.
  • Restek. (2018). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • ResearchGate. (n.d.). Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis.
  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas.
  • Rasayan Journal of Chemistry. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE.
  • Glen Research. (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates.
  • PMC. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis.
  • MilliporeSigma. (n.d.). Amines Analysis by Packed Column GC.
  • TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC.
  • emp BIOTECH. (n.d.). 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT).
  • TCI Chemicals. (n.d.). N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.

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Validation

comparative kinetic studies of 1,2,4-dithiazole-5-thiones as sulfurizing agents

Comparative Kinetic Studies of 1,2,4-Dithiazole-5-thiones as Sulfurizing Agents Introduction & Rationale The synthesis of phosphorothioate (PS) oligonucleotides is foundational to the development of antisense oligonucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetic Studies of 1,2,4-Dithiazole-5-thiones as Sulfurizing Agents

Introduction & Rationale

The synthesis of phosphorothioate (PS) oligonucleotides is foundational to the development of antisense oligonucleotides (ASOs) and RNA interference (RNAi) therapeutics. Substituting a non-bridging oxygen atom with sulfur in the phosphodiester backbone imparts critical nuclease resistance and enhances protein-binding properties for in vivo delivery[1].

Historically, 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) and tetraethylthiuram disulfide (TETD) were the industry standards. However, Beaucage Reagent suffers from poor long-term stability in solution on DNA synthesizers, while TETD exhibits sluggish reaction kinetics that are impractical for high-throughput synthesis[1]. To address these limitations, 1,2,4-dithiazole-5-thiones (e.g., DDTT, ADTT) and their 5-one analogs (e.g., EDITH) have emerged as superior alternatives, balancing rapid sulfurization kinetics with extended solution stability,[2].

Mechanistic Pathway of Sulfurization

Understanding the kinetic superiority of 1,2,4-dithiazole-5-thiones requires an analysis of their reaction mechanism. The sulfurization of phosphorus(III) compounds by these agents proceeds via a bimolecular mechanism.

Causality in the Mechanism: The reaction is initiated by a rate-limiting nucleophilic attack of the P(III) center on the sulfur atom adjacent to the thiocarbonyl (C=S) or carbonyl (C=O) group of the dithiazole ring. Kinetic studies utilizing Hammett and Brønsted correlations reveal that highly reactive 1,2,4-dithiazoles transition through an almost apolar transition state. In contrast, less reactive derivatives resemble a zwitterionic polar structure. Following the nucleophilic attack, a transient phosphonium intermediate is formed, which rapidly undergoes S-S bond cleavage and decomposes to yield the desired phosphorothioate and an isothiocyanate (or isocyanate) byproduct.

Mechanism A P(III) + Dithiazole B Nucleophilic Attack (Rate-Limiting) A->B C Phosphonium Intermediate B->C D S-S Bond Cleavage C->D E Phosphorothioate + Isothiocyanate D->E

Mechanistic pathway of P(III) sulfurization by 1,2,4-dithiazole-5-thiones.

Comparative Kinetic Data

To objectively compare these agents, we examine their reaction rates and performance in solid-phase oligonucleotide synthesis. RNA synthesis presents a unique kinetic challenge: the presence of sterically bulky 2'-protecting groups (like TBDMS or TOM) significantly retards the sulfurization step[1]. While Beaucage reagent is highly reactive, its degradation in solution leads to incomplete sulfurization over long synthesis runs. Reagents like DDTT (Sulfurizing Reagent II) maintain their kinetic profile over months in solution, ensuring that the 120–240 second contact times used in RNA synthesis consistently yield >99% PS linkages without the accumulation of desulfurized (PO) impurities[1],[3].

Table 1: Kinetic and Stability Comparison of Common Sulfurizing Agents

Sulfurizing AgentRelative ReactivitySolution Stability (0.05M)RNA Sulfurization EfficiencyPrimary Byproduct
TETD 1x (Baseline)High (> Months)Low (Requires >15 mins)Dithiocarbamate
Beaucage Reagent ~100xLow (< 24h on synthesizer)High (If freshly prepared)Benzoxathiole
EDITH ~500xModerate (Weeks)HighIsocyanate
DDTT ~200xHigh (> Months)High (Optimal for TBDMS/TOM)Isothiocyanate
ADTT ~150xHigh (> Months)HighIsothiocyanate

(Data synthesized from comparative kinetic evaluations and solid-phase synthesis reports,[1],[2])

Experimental Protocol: Self-Validating Kinetic Evaluation

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the pseudo-first-order rate constants of sulfurizing agents using 31P NMR spectroscopy.

Why this protocol is self-validating: By tracking the simultaneous disappearance of the P(III) peak and the appearance of the P(V)=S peak, the system inherently validates mass balance. If the integrals do not perfectly inversely correlate, it immediately flags side reactions (e.g., oxidation to P=O due to moisture). Triphenyl phosphite is specifically selected over trialkyl phosphites because the latter react too rapidly to be accurately measured via standard time-resolved NMR techniques.

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare a 0.1 M solution of triphenyl phosphite in anhydrous deuterated acetonitrile (CD3CN) under an argon atmosphere to prevent premature oxidation.

  • Preparation of Sulfurizing Agent: Prepare a 1.0 M solution of the target 1,2,4-dithiazole-5-thione (e.g., DDTT) in CD3CN. The 10-fold stoichiometric excess ensures pseudo-first-order kinetics, simplifying the rate constant calculation.

  • NMR Acquisition Setup: Pre-tune the NMR spectrometer to the 31P nucleus. Set the probe temperature to exactly 25.0 °C.

  • Reaction Initiation: Inject 0.5 mL of the sulfurizing agent solution into an NMR tube containing 0.05 mL of the P(III) solution. Mix rapidly and insert into the spectrometer.

  • Kinetic Tracking: Acquire 31P NMR spectra every 30 seconds for 30 minutes. Track the integral of the P(III) signal (~128 ppm) and the P(V)=S product signal (~53 ppm).

  • Data Analysis: Plot ln([P(III)]t​/[P(III)]0​) versus time. The slope of the linear regression provides the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Prepare Reagents (Anhydrous CD3CN) Step2 2. Initiate Reaction (10x Excess Agent) Step1->Step2 Step3 3. Time-Resolved 31P NMR Tracking Step2->Step3 Step4 4. Track P(III) Decay & P(V)=S Formation Step3->Step4 Step5 5. Calculate k_obs (Pseudo-1st Order) Step4->Step5

Self-validating 31P NMR kinetic evaluation workflow for sulfurizing agents.

Conclusion

Comparative kinetic studies unequivocally demonstrate that 1,2,4-dithiazole-5-thiones (such as DDTT and ADTT) offer the optimal balance of reaction velocity and reagent stability for oligonucleotide synthesis. Their apolar transition states facilitate rapid sulfur transfer even in sterically hindered environments (e.g., RNA synthesis), while their robust chemical structures prevent the premature degradation that plagues older reagents like Beaucage Reagent.

References

  • Ponomarov, O., Laws, A. P., & Hanusek, J. (2012). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(iii) compounds – a kinetic comparative study. Organic & Biomolecular Chemistry, 10(44), 8868-8876. URL:[Link]

  • Glen Research. (2006). Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Research. URL:[Link]

  • Glen Research. (2006). Glen Report 18.13: Sulfurizing Reagent II - Stable in Solution and Optimized for RNA Sulfurization. Glen Research. URL:[Link]

  • Tang, J. Y., et al. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 4(3), 194-198. URL:[Link]

Sources

Comparative

The Emerging Potential of 1,2,4-Dithiazole Derivatives in Oncology: A Comparative Analysis

A new frontier in cancer therapeutics is being explored through the synthesis and evaluation of novel heterocyclic compounds. Among these, derivatives of the 1,2,4-dithiazole scaffold are demonstrating noteworthy cytotox...

Author: BenchChem Technical Support Team. Date: March 2026

A new frontier in cancer therapeutics is being explored through the synthesis and evaluation of novel heterocyclic compounds. Among these, derivatives of the 1,2,4-dithiazole scaffold are demonstrating noteworthy cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the available pre-clinical data on 1,2,4-dithiazole derivatives, placing their performance in the context of established anticancer drugs. It is important to note that while the core focus is on this emerging class of compounds, specific data on 3H-1,2,4-Dithiazol-5-amine derivatives remains limited in publicly accessible research. Therefore, this guide will primarily focus on structurally related 1,2,4-dithiazole compounds for which experimental data is available, offering a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to 1,2,4-Dithiazole Derivatives as Anticancer Agents

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Heterocyclic compounds, due to their diverse structural motifs and ability to interact with a wide range of biological targets, represent a rich source of potential therapeutic agents. The 1,2,4-dithiazole ring, a five-membered heterocycle containing two sulfur atoms and one nitrogen atom, has recently garnered attention for its potential anticancer properties. The unique electronic and structural features of this scaffold offer opportunities for the design of compounds with novel mechanisms of action.

While extensive research has been conducted on various thiadiazole isomers, the 1,2,4-dithiazole subclass is a relatively underexplored area in cancer research. This guide aims to synthesize the existing, albeit limited, data on their cytotoxic effects and provide a framework for their evaluation against current standards of care.

Comparative Cytotoxicity Analysis

Compound/DrugCancer Cell LineIC50 (µM)Reference
1,2,4-Dithiazole Derivatives
3-(5-phenyl-3H-[1][2][3]dithiazol-3-yl)chromen-4-one (10a)Neuroblastoma10.5[1]
6-chloro-3-(5-phenyl-3H-[1][2][3]dithiazol-3-yl)chromen-4-one (10b)Neuroblastoma14.6[1]
6-bromo-3-(5-phenyl-3H-[1][2][3]dithiazol-3-yl)chromen-4-one (10c)Ovarian Cancer10.5[1]
6,7-dimethyl-3-(5-phenyl-3H-[1][2][3]dithiazol-3-yl)chromen-4-one (10e)Neuroblastoma10.0[1]
Known Anticancer Drugs (Illustrative Ranges)
DoxorubicinVarious0.01 - 5N/A
CisplatinVarious0.1 - 10N/A
PaclitaxelVarious0.001 - 0.1N/A

The available data suggests that the substituted-3-(5-phenyl-3H-[1][2][3]dithiazol-3-yl)chromen-4-one derivatives exhibit cytotoxic activity in the micromolar range against neuroblastoma and ovarian cancer cell lines.[1] While these values are not as potent as some established chemotherapeutic agents like paclitaxel, they are within a range that warrants further investigation and optimization. The variation in activity with different substitutions on the chromen-4-one ring suggests that this position is a key determinant of cytotoxicity and a focal point for future structure-activity relationship (SAR) studies.

Experimental Methodologies: A Foundational Protocol

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are paramount. The following section details a typical methodology for evaluating the in vitro anticancer activity of novel compounds, such as 1,2,4-dithiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds (1,2,4-dithiazole derivatives) and a reference drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the cells are treated with the compound-containing medium. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 1,2,4-Dithiazole Derivatives & Control A->B Adherence C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formazan Formation F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H Data Analysis Potential_Mechanisms cluster_0 1,2,4-Dithiazole Derivative cluster_1 Potential Cellular Effects cluster_2 Outcome Derivative Compound Apoptosis Induction of Apoptosis Derivative->Apoptosis CellCycle Cell Cycle Arrest Derivative->CellCycle Enzyme Enzyme Inhibition Derivative->Enzyme CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath Enzyme->CancerCellDeath

Sources

Validation

A Comparative Guide to the Performance of Polymer-Supported Androgen Deprivation Therapy (ADT) Agents

Executive Summary Androgen Deprivation Therapy (ADT) remains a cornerstone in the management of prostate cancer, but conventional systemic administration is often associated with significant side effects and suboptimal p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Androgen Deprivation Therapy (ADT) remains a cornerstone in the management of prostate cancer, but conventional systemic administration is often associated with significant side effects and suboptimal pharmacokinetic profiles.[1] Polymer-based drug delivery systems offer a promising strategy to overcome these limitations by enabling sustained and targeted release, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive performance benchmark of polymer-supported ADT agents, comparing them against prevalent alternative platforms such as conventional small molecules, liposomal formulations, and hydrogel depots. We present a comparative analysis based on critical performance metrics, including drug loading, release kinetics, stability, and preclinical efficacy. Furthermore, this document furnishes detailed, field-tested experimental protocols for key benchmarking assays and visualizes complex workflows and mechanisms to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing next-generation ADT formulations.

Introduction: The Imperative for Advanced ADT Formulations

The Challenge of Conventional Androgen Deprivation Therapy

The primary goal of ADT is to reduce androgens, like testosterone, that fuel the growth of prostate cancer cells.[1] This is typically achieved through surgical intervention or, more commonly, the administration of gonadotropin-releasing hormone (GnRH) agonists or antagonists.[1] While effective, these therapies require frequent injections and can lead to a range of debilitating side effects due to systemic exposure, including metabolic syndrome, cardiovascular complications, and osteoporosis.[1] The clinical challenge, therefore, is to localize and sustain the therapeutic effect, maximizing drug concentration at the target site while reducing systemic burden.

The Strategic Advantage of Polymer Drug Delivery

Polymer-based drug delivery systems provide a versatile platform to address the limitations of conventional therapies.[2][3] By conjugating or encapsulating a therapeutic agent within a polymer matrix, we can precisely control its solubility, stability, and release profile. Biodegradable polymers, such as aliphatic polyesters (e.g., PLA, PLGA, PCL), are particularly favored as they can be engineered for controlled degradation, releasing their payload over weeks or months from a single administration and eventually being cleared from the body.[3][4] This approach transforms the pharmacokinetic profile from a "peak-and-trough" pattern to a sustained, steady-state delivery, which is critical for hormonal therapies.

Defining Polymer-Supported ADT Agents

For the purpose of this guide, a "polymer-supported ADT agent" refers to a system where an ADT drug (e.g., a GnRH agonist like leuprolide or an anti-androgen like bicalutamide) is covalently conjugated to a polymer backbone or encapsulated within a polymeric nanoparticle or microsphere. This intimate association with the polymer is the key differentiator that dictates its unique performance characteristics compared to other formulation strategies.

Competitive Landscape: Alternative Delivery Platforms

To objectively benchmark polymer-supported ADT, it is essential to compare it against other established and emerging drug delivery technologies.

  • Conventional Small Molecule ADT: The standard of care, typically administered as solutions or simple suspensions. They are characterized by rapid absorption and clearance, necessitating frequent dosing.

  • Liposomal Formulations: These consist of one or more lipid bilayers enclosing an aqueous core. Liposomes can encapsulate both hydrophilic and hydrophobic drugs, altering their pharmacokinetics, but can face challenges with stability and premature drug leakage.

  • Polymeric Nanoparticles/Microspheres: These are closely related to our primary topic but can be considered a distinct class. Systems based on polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used for long-acting injectables. They encapsulate the drug within a solid matrix rather than relying on covalent conjugation.[3]

  • Hydrogel Depots: These are crosslinked, hydrophilic polymer networks that can absorb large amounts of water and form a gel-like depot upon injection.[5] The drug is physically entrapped within the hydrogel and is released as the matrix swells and/or degrades.

Benchmarking Performance: A Head-to-Head Comparison

The following tables summarize key performance indicators for different ADT delivery platforms. The data presented are illustrative, based on typical outcomes reported in preclinical and clinical development, to provide a standardized basis for comparison.

Table 1: Physicochemical and Formulation Properties
Parameter Polymer-Supported ADT (Conjugate) Conventional Small Molecule Liposomal Formulation PLGA Microspheres Hydrogel Depot
Drug Loading Capacity (% w/w) 5-15%N/A1-10%10-30%1-5%
Encapsulation/Conjugation Efficiency >95%N/A40-80%70-95%>90%
Typical Size 10-100 nm<2 nm80-200 nm20-100 µmBulk Implant
Formulation Complexity High (synthesis-driven)LowModerateModerate-HighModerate
Shelf-Life Stability (Lyophilized) ExcellentGoodModerateExcellentGood
Table 2: In Vitro Performance Metrics
Parameter Polymer-Supported ADT (Conjugate) Conventional Small Molecule Liposomal Formulation PLGA Microspheres Hydrogel Depot
Release Mechanism Linker HydrolysisDissolutionDiffusion/Membrane DisruptionBulk/Surface ErosionDiffusion/Degradation
Initial Burst Release (% in 24h) <5%>90%10-30%5-20%15-40%
Sustained Release Duration 4-12 weeksHours1-7 days4-24 weeks2-8 weeks
Release Kinetics Profile Zero-order (tunable)First-orderBiphasicBiphasic/TriphasicFirst-order/Biphasic
Table 3: Preclinical In Vivo Performance (Pharmacokinetics & Biodistribution)
Parameter Polymer-Supported ADT (Conjugate) Conventional Small Molecule Liposomal Formulation PLGA Microspheres Hydrogel Depot
Circulation Half-Life Long (days to weeks)Short (minutes to hours)Moderate (hours to days)N/A (depot)N/A (depot)
Peak Plasma Concentration (Cmax) Low and sustainedHigh and transientModerateLow and sustainedLow and sustained
Bioavailability (Subcutaneous) High (>80%)VariableModerate-HighHigh (>90%)High (>90%)
Off-Target Organ Accumulation LowHighModerate (RES/Spleen)Low (localized)Low (localized)

Experimental Protocols for Standardized Benchmarking

Scientific integrity demands reproducible and comparable data.[6] The following protocols are designed as self-validating systems to ensure robust benchmarking of drug delivery platforms.[7][8]

Protocol: Drug Loading and Conjugation Efficiency Determination
  • Causality: This protocol quantifies the amount of active drug successfully bound to the polymer, a primary determinant of therapeutic payload and dosing volume.

  • Methodology:

    • Synthesis: Synthesize the polymer-drug conjugate using a defined reaction scheme (e.g., EDC/NHS ester chemistry to link a drug's amine to a polymer's carboxylic acid).

    • Purification: Purify the conjugate from unreacted drug and reagents using dialysis (for water-soluble polymers) or precipitation/resuspension cycles (for hydrophobic polymers). This step is critical to remove non-covalently bound drug.

    • Quantification of Conjugate: Accurately weigh a lyophilized sample of the purified conjugate (e.g., 5 mg).

    • Hydrolysis: Subject the sample to complete hydrolytic cleavage of the linker (e.g., using strong base or acid) to release the drug from the polymer. Neutralize the solution afterward.

    • Drug Measurement: Quantify the concentration of the released drug using a validated HPLC method with a standard curve.

    • Calculation:

      • Drug Loading (%) = (Mass of Drug / Total Mass of Conjugate) x 100

      • Conjugation Efficiency (%) = (Actual Drug Loaded / Theoretical Maximum Drug Load) x 100

  • Self-Validation: The HPLC method must demonstrate linearity, accuracy, and precision. A control sample of the "empty" polymer backbone should be run to ensure no interfering peaks are present.

Protocol: In Vitro Drug Release Study
  • Causality: This assay models the rate at which the drug becomes available at the target site. The choice of release buffer (e.g., pH 7.4 for physiological, pH 5.5 for endosomal) allows for simulating different biological environments.

  • Methodology:

    • Sample Preparation: Suspend a known amount of the polymer-supported agent in a release buffer (e.g., Phosphate Buffered Saline, pH 7.4) in multiple replicate vials to a final concentration of 1 mg/mL.

    • Incubation: Place the vials in a temperature-controlled shaker (37°C).

    • Time-Point Sampling: At predetermined time points (e.g., 1, 6, 24 hours; 3, 7, 14, 28 days), remove a vial.

    • Separation: Separate the polymer carrier from the release medium. For nanoparticles, this involves centrifugation (e.g., 15,000 x g for 20 min). For soluble conjugates, ultrafiltration may be required.

    • Quantification: Analyze the supernatant (containing the released drug) via HPLC.

    • Data Analysis: Plot the cumulative percentage of drug released versus time. This profile reveals critical parameters like burst release and the overall release rate.

  • Self-Validation: A mass balance should be performed at the end of the study by hydrolyzing the remaining polymer and quantifying the residual drug. The sum of released and residual drug should approximate 100% of the initial load.

Protocol: In Vivo Pharmacokinetic and Biodistribution Study
  • Causality: This is the definitive preclinical test of performance, revealing how the delivery system behaves in a complex biological system. It measures how long the drug stays in circulation and where it accumulates.[7][9]

  • Methodology:

    • Animal Model: Use a relevant animal model, such as athymic nude mice bearing subcutaneous prostate cancer xenografts (e.g., LS174T cells).[7][8]

    • Dosing: Administer a single dose of the formulation (e.g., via subcutaneous or intravenous injection) at a standardized concentration. Include control groups for the free drug and vehicle.

    • PK Blood Sampling: Collect blood samples (e.g., via tail vein) at specified time points (e.g., 5 min, 1h, 6h, 24h, 48h, 7d, 14d). Process to plasma and store at -80°C.

    • Biodistribution Tissue Harvest: At the final time point (or multiple time points for a full profile), euthanize the animals. Harvest key organs (tumor, liver, spleen, kidneys, lungs, heart) and weigh them.

    • Sample Analysis: Extract the drug from plasma and homogenized tissues. Quantify using a sensitive method like LC-MS/MS.

    • Data Reporting: Report PK parameters (half-life, AUC, Cmax). Report biodistribution as percentage of injected dose per gram of tissue (%ID/g).[7]

  • Self-Validation: The analytical method (LC-MS/MS) must be fully validated for each matrix (plasma, different tissues). The inclusion of a free drug control group is essential for demonstrating the performance enhancement provided by the polymer support.

Mechanistic Insights & System Logic

Visualizing the underlying processes is key to understanding the structure-function relationships in polymer-supported drug delivery.

G cluster_synthesis Synthesis & Purification Polymer Polymer Backbone (e.g., PEG-PLA) Linker Linker Activation (e.g., EDC/NHS) Polymer->Linker Functional Groups Conjugation Conjugation Reaction Linker->Conjugation Drug ADT Drug Drug->Conjugation Purification Purification (Dialysis/Filtration) Conjugation->Purification Crude Product FinalProduct Polymer-Supported ADT Agent Purification->FinalProduct G cluster_release Comparative Drug Release Mechanisms cluster_factors Controlling Factors node_conjugate Polymer-Conjugate Linker Cleavage Zero-Order Release node_microsphere PLGA Microsphere Matrix Erosion Biphasic Release node_hydrogel Hydrogel Depot Diffusion & Degradation First-Order Release node_liposome Liposome Membrane Diffusion Burst + First-Order Factors Environment (pH, Enzymes) Polymer MW Drug Properties Factors->node_conjugate Factors->node_microsphere Factors->node_hydrogel Factors->node_liposome G cluster_workflow In Vivo Benchmarking Workflow Model 1. Establish Xenograft Tumor Model Dosing 2. Administer Formulations (Single Dose) Model->Dosing PK 3a. Serial Blood Sampling (Pharmacokinetics) Dosing->PK Time Points BD 3b. Terminal Tissue Harvest (Biodistribution) Dosing->BD Terminal Analysis 4. LC-MS/MS Quantification PK->Analysis BD->Analysis Data 5. Comparative Data Analysis (%ID/g, AUC, t½) Analysis->Data

Caption: Standardized experimental workflow for in vivo benchmarking.

Discussion and Future Outlook

The comparative data underscores a fundamental trade-off in drug delivery design: simplicity versus control. While conventional small molecules are simple to formulate, they offer poor pharmacokinetic control. Advanced systems like polymer-supported conjugates and PLGA microspheres provide exceptional control over release duration, significantly improving the therapeutic window.

Polymer-supported conjugates excel in providing tunable, zero-order release kinetics with minimal burst effect, which is ideal for drugs requiring steady, long-term exposure. The primary challenge lies in the complexity of their synthesis and characterization.

PLGA microspheres represent a more mature technology for long-acting injectables and offer higher drug loading. However, their biphasic release profile, often characterized by an initial burst followed by a lag phase, can be a significant clinical drawback.

Liposomes and hydrogels serve important, albeit different, roles. Liposomes can be effective for improving the solubility and circulation time of drugs over days, while hydrogels are excellent for creating localized, high-concentration depots for weeks.

The future of polymer-supported ADT will likely focus on multi-functional systems. This includes the incorporation of targeting ligands to actively direct the polymer to prostate cancer cells and the development of "smart" polymers that release their payload in response to specific tumor microenvironment triggers (e.g., low pH or specific enzymes). Standardized benchmarking, as outlined in this guide, will be paramount to validating these next-generation platforms and accelerating their path to clinical translation.

[7]### 7.0 References

  • Hansen, C. et al. (2018). Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. NIH Public Access. [Link]

  • Dawidczyk, C. M. et al. (2014). Protocol for benchmarking drug-delivery platforms designed to treat solid tumors. ResearchGate. [Link]

  • Emergent Mind. (2025). Benchmark and Experimental Protocols. [Link]

  • Drug Target Review. (2024). Could plastic alternative support environmentally-sustainable drug delivery? [Link]

  • ZS. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. [Link]

  • MDPI. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. [Link]

  • University of Southern Mississippi. (Date not available). Synthesis and Characterization of Graphene-Polymer Nanocomposites via Reversible Addition-Fragmentation Chain- Transfer Polymerization. [Link]

  • MDPI. (2023). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. [Link]

  • Semantic Scholar. (2011). Synthesis, characterization and use of polymer‐supported phase transfer catalyst in organic reactions. [Link]

  • National Institutes of Health. (Date not available). Polymers for Drug Delivery Systems. [Link]

  • National Institutes of Health. (2020). Recent advances in polymeric drug delivery systems. [Link]

  • MDPI. (2020). Polymeric Nanocapsules as Nanotechnological Alternative for Drug Delivery System: Current Status, Challenges and Opportunities. [Link]

  • MDPI. (2025). Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. [Link]

  • Hilaris Publisher. (2016). Advances in polymer supported catalyst. Journal of Material Sciences & Engineering. [Link]

  • National Institutes of Health. (2022). Evolution of Androgen Deprivation Therapy (ADT) and Its New Emerging Modalities in Prostate Cancer: An Update for Practicing Urologists, Clinicians and Medical Providers. [Link]

Sources

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